molecular formula C6H6Cl2N2 B13870746 3,6-Bis(chloromethyl)pyridazine CAS No. 1353122-60-7

3,6-Bis(chloromethyl)pyridazine

Cat. No.: B13870746
CAS No.: 1353122-60-7
M. Wt: 177.03 g/mol
InChI Key: CUKUKGYBNWLKHV-UHFFFAOYSA-N
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Description

3,6-Bis(chloromethyl)pyridazine is a valuable pyridazine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research . The presence of two reactive chloromethyl groups on the pyridazine ring makes this compound a versatile building block for the synthesis of more complex, functionalized molecules. Researchers can utilize these sites for nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships, particularly in the development of novel heterocyclic compounds. The pyridazine scaffold is recognized as a privileged structure in drug discovery, with documented applications in the development of anticancer agents . For instance, 3,6-disubstituted pyridazine analogs have been synthesized and evaluated as potent growth inhibitors for human breast cancer cell lines (T-47D and MDA-MB-231), with some compounds identified as promising CDK2 inhibitors and apoptosis inducers . Furthermore, pyridazine cores are frequently incorporated into fused ring systems, such as [1,2,4]triazolo[4,3-b]pyridazines, which have also demonstrated significant cytotoxic potency against various human cancer cell lines . This compound offers researchers a strategic starting point for constructing such pharmaceutically relevant scaffolds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1353122-60-7

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

3,6-bis(chloromethyl)pyridazine

InChI

InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2

InChI Key

CUKUKGYBNWLKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CCl)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Bis(chloromethyl)pyridazine (CAS: 1353122-60-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 3,6-Bis(chloromethyl)pyridazine, a versatile bifunctional reagent. While this compound holds significant potential as a building block in medicinal chemistry, it is important to note that publicly available information regarding its specific synthesis and applications is limited. Therefore, this guide combines established data with scientifically grounded, proposed methodologies to provide a practical and insightful resource.

Core Molecular Attributes and Safety Profile

This compound is a substituted aromatic heterocycle with the molecular formula C₆H₆Cl₂N₂.[1][2] The presence of two reactive chloromethyl groups on the pyridazine core makes it a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties
PropertyValueSource
CAS Number 1353122-60-7PubChem[1]
Molecular Formula C₆H₆Cl₂N₂PubChem[1]
Molecular Weight 177.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=CC(=NN=C1CCl)CClPubChem[1]
InChI InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2PubChem[1]
Safety and Handling: A Critical Overview

This compound is classified as a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Danger[1]

Due to its corrosive and toxic nature, all personnel handling this compound must be thoroughly trained in its safe handling and disposal procedures.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 3,6-Dimethylpyridazine

The initial step involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with hydrazine. This is a classic and reliable method for the formation of the pyridazine ring. The subsequent aromatization of the initially formed dihydropyridazine can be achieved through oxidation.

Reaction:

G start 2,5-Hexanedione + Hydrazine intermediate 3,6-Dimethyl-1,4,5,6-tetrahydropyridazine start->intermediate Condensation product 3,6-Dimethylpyridazine intermediate->product Oxidation (e.g., Pd/C, heat)

Caption: Proposed synthesis of 3,6-dimethylpyridazine.

Experimental Protocol (Adapted from similar syntheses[3]):

  • To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol, add hydrazine monohydrate (1 equivalent) dropwise at room temperature.

  • Reflux the reaction mixture for several hours to ensure complete condensation to the dihydropyridazine intermediate.

  • Remove the solvent under reduced pressure.

  • To the residue, add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), in a high-boiling solvent like benzene or xylene.

  • Heat the mixture to reflux overnight to facilitate aromatization.

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purify the filtrate by column chromatography on silica gel to yield 3,6-dimethylpyridazine.[3]

Step 2: Free-Radical Halogenation to this compound

The second step involves the chlorination of the methyl groups of 3,6-dimethylpyridazine. This transformation can be achieved through a free-radical halogenation reaction, typically initiated by UV light or a radical initiator. This method is analogous to the industrial synthesis of benzyl chloride from toluene.

Reaction:

G start 3,6-Dimethylpyridazine product This compound start->product Cl₂ (UV light or radical initiator)

Caption: Proposed free-radical chlorination of 3,6-dimethylpyridazine.

Experimental Protocol (Proposed):

  • In a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp, dissolve 3,6-dimethylpyridazine (1 equivalent) in an inert solvent like carbon tetrachloride.

  • Initiate the reaction by switching on the UV lamp and bubbling chlorine gas through the solution at a controlled rate. The reaction is typically exothermic, and cooling may be required to maintain a moderate temperature.

  • Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the methyl protons and the appearance of the chloromethyl protons.

  • Upon completion, stop the chlorine flow and UV irradiation.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high reactivity of the chloromethyl groups, which are analogous to benzylic chlorides. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions (Sₙ2). This bifunctionality allows for the facile introduction of a variety of substituents, making it a valuable scaffold for building diverse molecular architectures.

G cluster_nucleophiles Common Nucleophiles A This compound C 3,6-Bis(nucleophilomethyl)pyridazine A->C Sₙ2 Reaction B Nucleophiles (Nu⁻) B->C N1 Amines (R₂NH) N2 Thiols (RSH) N3 Alcohols/Phenols (ROH) N4 Cyanide (CN⁻)

Caption: General reactivity of this compound with nucleophiles.

This reactivity allows for the construction of:

  • Bis-amines: Reaction with primary or secondary amines can be used to synthesize ligands for coordination chemistry or to introduce basic centers in drug candidates.

  • Bis-ethers and Bis-thioethers: Reaction with alcohols, phenols, or thiols can be used to create flexible or rigid linkers in larger molecules.

  • Bis-nitriles: Reaction with cyanide provides a route to dicarboxylic acids (after hydrolysis) or diamines (after reduction).

Potential Applications in Drug Discovery and Development

While specific examples of this compound in drug development are not prominent in the literature, the pyridazine core itself is a well-established pharmacophore with a broad range of biological activities.[4][5][6][7][8] The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel pyridazine-containing compounds with potential therapeutic applications.

Scaffold for Novel Bioactive Molecules

The pyridazine nucleus is present in a number of approved drugs and clinical candidates, exhibiting activities such as:[4][5][6][7][8]

  • Anticancer

  • Anti-inflammatory

  • Antihypertensive

  • Antimicrobial

This compound can serve as a rigid scaffold to which two pharmacophoric groups can be attached. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents introduced via nucleophilic substitution. The fixed distance and orientation of the two side chains imposed by the pyridazine ring can be advantageous in designing molecules that bind to specific biological targets.

Linker for PROTACs and Other Bifunctional Molecules

The development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. These molecules consist of two ligands connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The rigid nature of the pyridazine ring and the ability to introduce diverse functionalities through the chloromethyl groups make this compound a potentially useful building block for the synthesis of novel linkers for such applications.

Characterization

  • ¹H NMR: Two signals would be expected in the aromatic region for the pyridazine ring protons and a singlet in the aliphatic region for the four equivalent protons of the two chloromethyl groups. The chemical shift of the chloromethyl protons would likely be in the range of 4.5-5.0 ppm.

  • ¹³C NMR: Signals for the carbon atoms of the pyridazine ring and a signal for the chloromethyl carbons would be expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and the CH₂ groups, C=C and C=N stretching of the pyridazine ring, and C-Cl stretching would be expected.

Conclusion

This compound is a highly reactive, bifunctional building block with significant potential for applications in medicinal chemistry and materials science. Its utility lies in the ability to undergo nucleophilic substitution at the two chloromethyl positions, allowing for the construction of diverse and complex molecular architectures based on the rigid pyridazine scaffold. While detailed synthetic and application data in the public domain is scarce, the fundamental principles of organic chemistry suggest straightforward pathways for its synthesis and derivatization. As the demand for novel heterocyclic compounds in drug discovery continues to grow, it is anticipated that the utility of versatile reagents such as this compound will be further explored and documented. Researchers are strongly advised to adhere to strict safety protocols when handling this hazardous compound.

References

  • PubChem. This compound. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed, 35(1), 1616–1630. [Link]

  • PubChemLite. This compound (C6H6Cl2N2). [Link]

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3469-3476. [Link]

  • Rudresh, H. M., Arora, M., Balaraman, S., & Tripathi, D. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link]

  • El-Gendy, M. A., El-Sayed, M. A., & Abdel-Rahman, A. A. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]

Sources

An In-Depth Technical Guide to 3,6-bis(chloromethyl)pyridazine: A Versatile Electrophilic Scaffold for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-bis(chloromethyl)pyridazine is a bifunctional heterocyclic compound featuring a pyridazine core symmetrically substituted with two highly reactive chloromethyl groups. This unique structural arrangement renders it a potent and versatile electrophilic building block in modern organic synthesis. The electron-deficient nature of the pyridazine ring, combined with the benzylic-like reactivity of the chloromethyl substituents, makes this molecule an invaluable scaffold for constructing complex molecular architectures. Its primary utility lies in its ability to act as a rigid linker, introducing the 1,2-diazine motif into larger structures through sequential or dual nucleophilic substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, core reactivity principles, and its significant applications in the fields of medicinal chemistry and materials science, underpinned by established safety and handling procedures.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. The central pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms, a feature that significantly influences its electronic properties and reactivity. The two chloromethyl groups at the C3 and C6 positions are the primary sites of chemical reactivity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Monoisotopic Mass 175.9908 Da[1][2]
CAS Number 1353122-60-7[1][3]
Canonical SMILES C1=CC(=NN=C1CCl)CCl[1][2]
InChI Key CUKUKGYBNWLKHV-UHFFFAOYSA-N[1][2]
Predicted XlogP 0.7[1][2]

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the free-radical chlorination of its precursor, 3,6-dimethylpyridazine. This reaction leverages the enhanced reactivity of the benzylic protons on the methyl groups, which are readily abstracted to form a resonance-stabilized radical intermediate.

The choice of a free-radical pathway is critical. Ionic chlorination methods are less suitable as they risk electrophilic attack on the electron-rich positions of the pyridazine ring itself or are simply ineffective. The use of N-chlorosuccinimide (NCS) as the chlorine source, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions, provides a controlled and selective method for benzylic halogenation.[4] Carbon tetrachloride (CCl₄) is a classic solvent for such reactions due to its inertness and ability to dissolve the reactants.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dimethylpyridazine (1 equiv.), N-chlorosuccinimide (2.1 equiv.), and anhydrous carbon tetrachloride.

  • Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (0.05 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material and the appearance of mono- and di-chlorinated products. The reaction may require several hours for completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by silica gel column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow A 1. Reactants Loading (3,6-dimethylpyridazine, NCS, AIBN in CCl4) B 2. Reflux & Initiation (Heat to 77°C under N2) A->B C 3. Reaction Monitoring (TLC / GC) B->C D 4. Cool & Filter (Remove Succinimide) C->D E 5. Aqueous Work-up (Wash with NaHCO3, Brine) D->E F 6. Dry & Concentrate (MgSO4, Rotary Evaporation) E->F G 7. Purification (Recrystallization / Chromatography) F->G H Pure this compound G->H G cluster_reactivity Core Reactivity Pathway Reactant This compound MonoSub Mono-substituted Product Reactant->MonoSub Sₙ2 Reaction DiSub Di-substituted Product Reactant->DiSub Sₙ2 Reaction Nuc1 Nucleophile (1 eq) Nuc1->MonoSub Nuc2 Nucleophile (2 eq) Nuc2->DiSub

General nucleophilic substitution reactivity.

Applications in Drug Discovery

The pyridazine core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. [5][6]3,6-disubstituted pyridazines, in particular, have been extensively investigated as potential therapeutic agents.

A significant body of research highlights the use of the 3,6-disubstituted pyridazine framework in the development of novel anticancer drugs. [7]Many of these compounds function as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer cells.

  • Rationale: this compound serves as the starting point for creating extensive libraries of candidate molecules. By reacting it with various amines, researchers can rapidly synthesize a diverse set of derivatives. These derivatives are then screened for their ability to inhibit specific CDK isoforms, such as CDK2, which is crucial for cell cycle progression. The pyridazine core acts as a rigid anchor that correctly orients the substituted side chains to fit into the ATP-binding pocket of the kinase, leading to potent and selective inhibition. [7]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

[1]* Acute Toxicity (Oral, Dermal, Inhalation): H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: H314 - Causes severe skin burns and eye damage.

  • Specific Target Organ Toxicity: H335 - May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Engineering Controls: Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.

  • Spill Management: In case of a spill, evacuate the area. Use an absorbent, inert material to contain the spill and dispose of it as hazardous waste. Do not use combustible materials.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a reliable entry point into a vast chemical space of pharmacologically and materially relevant compounds. Its predictable bifunctional reactivity, coupled with the inherent properties of the pyridazine heterocycle, provides chemists with a powerful tool for molecular construction. The continued exploration of derivatives stemming from this scaffold promises to yield novel discoveries in targeted cancer therapies and advanced functional materials.

References

  • Science of Synthesis, 2004, 16, 125. Product Class 8: Pyridazines. Available from: [Link]

  • Supporting Information for relevant chemical synthesis.
  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • PubChemLite. This compound (C6H6Cl2N2). Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available from: [Link]

  • ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available from: [Link]

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available from: [Link]

  • Chemsrc. This compound | CAS#:1353122-60-7. Available from: [Link]

  • PubMed. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Canadian Science Publishing. PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Available from: [Link]

  • PubMed. Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure. Available from: [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. Available from: [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

  • PMC - NIH. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Available from: [Link]

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  • Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

Sources

3,6-bis(chloromethyl)pyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Bis(chloromethyl)pyridazine (BCMP) is a specialized bifunctional electrophile utilized primarily in the synthesis of macrocyclic ligands, cryptands, and structurally constrained bioactive molecules. Characterized by its electron-deficient pyridazine ring flanked by two reactive alkyl halide "arms," it serves as a critical linchpin for constructing supramolecular architectures and fragment-based drug candidates.

This guide provides a rigorous technical analysis of BCMP, moving beyond basic properties to explore its synthetic utility, handling protocols, and role in nucleophilic substitution chemistries.

Part 1: Physicochemical Profile[1]

The following data aggregates experimental and predicted values. Note that the high reactivity of the chloromethyl groups renders the compound sensitive to moisture (hydrolysis to the diol) and heat.

Table 1: Core Molecular Data
PropertyValueNotes
IUPAC Name This compound
CAS Number 1353122-60-7Primary identifier for the free base.
Molecular Formula

Molecular Weight 177.03 g/mol Average Mass
Exact Mass 175.9908 DaMonoisotopic (

)
Physical State Crystalline SolidOff-white to pale yellow (purity dependent).
Solubility DCM,

, THF, DMF
Reacts with nucleophilic solvents (MeOH,

).
Stability Moisture SensitiveHydrolyzes to 3,6-pyridazinedimethanol.
Structural Analysis

The pyridazine core (1,2-diazine) possesses a high dipole moment and significant electron deficiency compared to pyridine. This electronic environment activates the benzylic-like chloromethyl groups toward nucleophilic attack (


), making BCMP significantly more reactive than its benzene analog, 

-dichloro-p-xylene.

Part 2: Synthetic Methodology

Synthesis of this compound is rarely achieved via direct radical halogenation of 3,6-dimethylpyridazine due to poor selectivity and ring deactivation. The industry-standard approach involves the conversion of 3,6-pyridazinedimethanol (the diol) into the dichloride using thionyl chloride (


).
Workflow Diagram: Diol Activation

The following diagram illustrates the activation pathway, highlighting the critical intermediate species.

SynthesisWorkflow Diol 3,6-Pyridazinedimethanol (Starting Material) Inter Chlorosulfite Intermediate (Transient) Diol->Inter Nucleophilic Attack SOCl2 SOCl2 (Thionyl Chloride) Activation Agent SOCl2->Inter 0°C to RT Product This compound (Target) Inter->Product SN2 Substitution (Inversion/Retention) Byproducts SO2 (g) + HCl (g) Inter->Byproducts Elimination

Figure 1: Conversion of 3,6-pyridazinedimethanol to the dichloride via thionyl chloride activation.

Detailed Protocol: Chlorination via Thionyl Chloride

Objective: Synthesis of this compound from 3,6-pyridazinedimethanol.

Reagents:

  • 3,6-Pyridazinedimethanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (4.0 eq) – Excess serves as solvent and reagent.
    
  • Dichloromethane (DCM) – Optional anhydrous co-solvent.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    inlet).
  • Addition (0°C): Charge the flask with 3,6-pyridazinedimethanol. Cool the vessel to 0°C in an ice bath. Add

    
     dropwise via an addition funnel.
    
    • Scientific Rationale: The reaction is exothermic. Low temperature prevents the formation of ether byproducts formed by the condensation of the alcohol with the newly formed alkyl chloride.

  • Reflux (Activation): Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 75-80°C if neat, 40°C if in DCM) for 2–4 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting diol is highly polar (low

      
      ); the product is less polar (higher 
      
      
      
      ).
  • Workup: Evaporate the excess thionyl chloride under reduced pressure. Caution: Use a high-efficiency trap for

    
     and 
    
    
    
    gases.
  • Neutralization: Resuspend the residue in DCM and wash rapidly with cold saturated

    
     solution. Dry the organic layer over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate the organic layer.[1] Recrystallize from n-hexane/ethyl acetate if necessary.

Part 3: Reactivity & Applications

BCMP is a "linchpin" molecule. Its utility lies in the bis-electrophilic nature of the chloromethyl groups, allowing it to stitch together nucleophiles.

Macrocyclization (Cryptand Synthesis)

In supramolecular chemistry, BCMP reacts with diamines or di-thiols to form pyridazinophane macrocycles. The nitrogen atoms in the pyridazine ring provide additional binding sites for metal cation coordination (


, 

).
Drug Development (Fragment Linking)

In medicinal chemistry, the pyridazine ring is a bioisostere for phenyl or pyridine rings, offering improved water solubility and altered metabolic stability. BCMP allows for the attachment of two pharmacophores at the 3 and 6 positions via:

  • Amination: Reaction with primary/secondary amines.

  • Etherification: Reaction with phenols or alkoxides.

Reactivity Pathway Diagram

Reactivity cluster_reactions Nucleophilic Substitution Pathways BCMP This compound (Electrophile) Path1 Reaction w/ Diamines BCMP->Path1 + H2N-R-NH2 Path2 Reaction w/ Thiols BCMP->Path2 + HS-R-SH Path3 Reaction w/ Phenols BCMP->Path3 + HO-Ar Prod1 Pyridazinophane Macrocycles Path1->Prod1 Prod2 Thioether-linked Ligands Path2->Prod2 Prod3 Bis-ether Scaffolds Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing BCMP as a bis-electrophile.

Part 4: Safety & Handling (Critical)

Hazard Classification:

  • Alkylating Agent: Like many nitrogen mustard analogs, bis(chloromethyl) compounds are potential DNA alkylators. Handle as a suspected carcinogen .

  • Vesicant: Causes severe skin burns and eye damage.[2] The hydrolysis product (

    
    ) is corrosive.
    
  • Lachrymator: Irritating to mucous membranes.

Mandatory Safety Protocol:

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Deactivation: Quench glassware and spills with a dilute solution of ammonia or 10% NaOH to hydrolyze the alkyl chloride before disposal.

References

  • Sigma-Aldrich. (2025). This compound Product Specification & CAS 1353122-60-7.[2][3] Merck KGaA.

  • PubChem. (2025).[2] Compound Summary: this compound.[2][3][4][5] National Center for Biotechnology Information.

  • Sabt, A., et al. (2020).[6] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.[7]

  • Knochel, P., et al. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications.[8] (Contextual reference for pyridazine functionalization).

Sources

A Technical Guide to the Solubility of 3,6-bis(chloromethyl)pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 3,6-bis(chloromethyl)pyridazine, a key building block in contemporary drug discovery and development.[1][2] Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple tabulation of data. Instead, it offers a predictive framework grounded in fundamental principles of physical organic chemistry to empower scientists in making informed decisions regarding solvent selection for synthesis, purification, and formulation.

Executive Summary: The Molecular Architect's Guide to a Versatile Intermediate

This compound is a bifunctional heterocyclic compound of increasing importance in medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a unique set of electronic and physical properties.[2] The two chloromethyl substituents provide reactive handles for a variety of chemical transformations, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1] Understanding the solubility of this compound is paramount for its effective utilization, from optimizing reaction conditions to developing robust crystallization protocols and enabling formulation strategies. This guide will provide a comprehensive overview of its predicted solubility in a range of organic solvents, underpinned by an analysis of its molecular structure and intermolecular forces.

Deconstructing the Molecule: A Physicochemical Portrait of this compound

To predict the solubility of this compound, we must first dissect its molecular structure and the resulting physicochemical properties.

Molecular Structure:

Caption: Ball-and-stick model of this compound.

The molecule can be conceptually divided into two key regions: the polar pyridazine core and the less polar chloromethyl arms.

  • The Pyridazine Core: The presence of two electronegative nitrogen atoms in the aromatic ring creates a significant dipole moment, making the pyridazine moiety inherently polar.[1][2] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors.[1]

  • The Chloromethyl Substituents: The C-Cl bonds are polarized, with the chlorine atoms being more electronegative. This introduces localized dipoles. However, the overall contribution of the two chloromethyl groups to the molecule's polarity is complex and depends on their conformational flexibility. These groups do not possess hydrogens that can act as hydrogen bond donors.

Key Physicochemical Properties:

PropertyValue/PredictionSource
Molecular Formula C6H6Cl2N2PubChem[3]
Molecular Weight 177.03 g/mol PubChem[3]
Predicted XlogP 0.7PubChem[3][4]
Hydrogen Bond Donors 0PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]

The predicted XlogP value of 0.7 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. A positive XlogP indicates a preference for a non-polar environment, while a value close to zero suggests significant solubility in both polar and non-polar solvents.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5]

Table of Predicted Solubilities:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High These solvents have large dipole moments and can effectively solvate the polar pyridazine ring. The absence of hydrogen bond donating ability in the solute is not a hindrance.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyridazine ring. However, the non-polar hydrocarbon portions of the alcohols may have less favorable interactions with the solute.
Chlorinated Dichloromethane (DCM), ChloroformHigh The polarity of these solvents is well-matched with the overall polarity of this compound. The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate These solvents are less polar than chlorinated solvents but can still engage in dipole-dipole interactions. The ether oxygens can also act as hydrogen bond acceptors for any adventitious water.
Aromatic Toluene, BenzeneLow to Moderate While the pyridazine ring is aromatic, the overall polarity of the molecule will likely limit its solubility in these non-polar aromatic solvents.
Alkanes Hexane, HeptaneLow These non-polar solvents will have very poor interactions with the polar pyridazine core, leading to low solubility.

Experimental Workflow for Solubility Determination

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess This compound B Add to a known volume of solvent A->B  Dispense   C Seal vial and place in shaking incubator at controlled temperature B->C  Seal & Incubate   D Equilibrate for 24-48 hours C->D  Time   E Allow solid to settle D->E  Settle   F Filter supernatant through a 0.22 µm syringe filter E->F  Clarify   G Dilute aliquot of filtrate F->G  Prepare for Analysis   H Analyze by HPLC-UV G->H  Quantify   I Determine concentration from calibration curve H->I  Calibrate   J Calculate solubility (e.g., in mg/mL or mol/L) I->J  Finalize  

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with PTFE-lined caps

  • Shaking incubator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of solid this compound to a series of scintillation vials. An amount that is clearly in excess of what is expected to dissolve should be used to ensure equilibrium with the solid phase.

    • Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials from the incubator and allow the undissolved solid to settle for at least 2 hours at the same temperature.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample by HPLC-UV at an appropriate wavelength.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Implications for Drug Development and Research

A thorough understanding of the solubility of this compound is critical for its successful application in a research and development setting:

  • Reaction Chemistry: Selecting a solvent in which the starting materials and reagents are sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.

  • Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

  • Formulation: For preclinical studies, the ability to prepare solutions of a desired concentration is dependent on the compound's solubility in pharmaceutically acceptable solvents.

Conclusion

References

  • Boldron, C., et al. (2014). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Medicinal Chemistry, 57(17), 7293-7316.
  • Chemsrc. (2025, November 26). This compound | CAS#:1353122-60-7.
  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003).
  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ran, Y., Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
  • Taylor, R. D., et al. (2022). Top 100 Most Frequently Used Ring Systems in U.S. Clinical Trial Compounds, January 2020 Not Present in Drugs. Journal of Medicinal Chemistry, 65(13), 8699-8712.
  • Wikipedia. (2023, December 2). Pyridazine. In Wikipedia. Retrieved from [Link]

  • Zhang, C., et al. (2020). Pyridazine: hERG, CYP 3A4 TDI & AO. Chemical Research in Toxicology, 33(8), 1950-1959.
  • Abraham, F., Mernari, B., Lagrenée, M., & Sueur, S. (1989). Structure Cristalline de la Chloro-4 Bis(chlorométhyl)-3,6 Pyridazine.
  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68584328, this compound. Retrieved February 18, 2026 from [Link].

  • PubChemLite. (n.d.). This compound (C6H6Cl2N2). Retrieved from [Link]

  • Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Ghumaan, S., Sarkar, B., Patra, S., Parimal, K., van Slageren, J., Fiedler, J., Kaim, W., & Lahiri, G. K. (2006). 3,6-Bis(2′-pyridyl)pyridazine (L) and its deprotonated form (L − H+)− as ligands for {(acac)2Run+} or {(bpy)2Rum+}: investigation of mixed valency in [{(acac)2Ru}2(μ-L − H+)]0 and [{(bpy)2Ru}2(μ-L − H+)]4+ by spectroelectrochemistry and EPR. Dalton Transactions, (2), 324-332.
  • Al-Ghamdi, A. A., Al-Salahi, R. A., & Marzouk, M. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381.
  • Chemsrc. (2025, November 26). This compound | CAS#:1353122-60-7.
  • Meanwell, N. A. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Progress in Medicinal Chemistry, 59, 1-76.
  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines (Senior Thesis). Liberty University.

Sources

Electronic Properties & Synthetic Utility: Pyridazine vs. Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In medicinal chemistry, the transition from pyridine to pyridazine is not merely a nitrogen "walk" around the ring; it is a fundamental shift in electronic architecture. While pyridine remains the workhorse of heterocyclic chemistry, pyridazine (1,2-diazine) offers a distinct vector for optimizing solubility, metabolic stability, and


-stacking interactions.

This guide analyzes the electronic divergence between these two systems, providing actionable insights for scaffold hopping and a validated protocol for accessing the pyridazine core via Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition—a superior alternative to classical condensation methods.

Electronic Architecture & Physicochemical Profiling

The Alpha-Effect and Orbital Perturbation

The defining feature of pyridazine is the repulsive interaction between the lone pairs of the adjacent nitrogen atoms (the


-effect). Unlike pyridine, where the single nitrogen lone pair is orthogonal to the 

-system, the two lone pairs in pyridazine occupy molecular orbitals that interact, raising the ground state energy of the system.
  • Pyridine: The single N atom withdraws electron density inductively (-I) and mesomerically (-M), creating electron-deficient centers at C2/C4/C6.[1]

  • Pyridazine: The second nitrogen amplifies this electron deficiency. Crucially, the N-N bond creates a node in the wavefunction that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Implication: Pyridazine is significantly more electrophilic than pyridine. It is resistant to electrophilic aromatic substitution (


) but highly reactive toward nucleophilic aromatic substitution (

) and radical additions (Minisci type).
Comparative Data Matrix

The following table consolidates critical physicochemical parameters. Note the dramatic shift in dipole moment and lipophilicity (


), which dictates the solubility profile.
ParameterPyridine (C

H

N)
Pyridazine (C

H

N

)
Mechanistic Driver
Basicity (

of conjugate acid)
5.232.24Adjacent N exerts strong inductive withdrawal, destabilizing the protonated cation despite relief of lone-pair repulsion.
Dipole Moment (

)
2.2 D3.9 – 4.2 DBoth N atoms pull density in the same vector (unlike pyrazine where dipoles cancel).
Lipophilicity (cLogP) ~0.65~ -0.51High polarity increases aqueous solubility, reducing metabolic clearance via lipophilic pathways.
LUMO Energy HighLowLow LUMO facilitates nucleophilic attack and inverse-demand cycloadditions.
H-Bond Acceptor ModerateStrong (Dual)"Two-point" binding potential; however, low basicity means it remains neutral at physiological pH.

Structural Logic & Reactivity Pathways

The following diagram illustrates the divergence in reactivity governed by the electronic structure.

G Pyridine Pyridine Core (1 Nitrogen) Prop_Pyr Moderate Dipole Basic (pKa ~5.2) Susceptible to SEAr (C3) Pyridine->Prop_Pyr Electronic Profile Pyridazine Pyridazine Core (1,2-Diazine) Prop_Pdz High Dipole Weak Base (pKa ~2.2) Inert to SEAr Pyridazine->Prop_Pdz N-N Repulsion React_Pyr Standard Reactivity: Chichibabin (Nu-) Suzuki/Buchwald Prop_Pyr->React_Pyr Synthetic Consequence React_Pdz Enhanced Reactivity: IEDDA Cycloaddition Facile SNAr Prop_Pdz->React_Pdz Low LUMO Effect

Figure 1: Divergence in electronic properties and resulting synthetic utility between pyridine and pyridazine scaffolds.[2][3][4][5][6][7][8][9]

Validated Protocol: Inverse Electron Demand Diels-Alder (IEDDA)[8][10]

While pyridines are often synthesized via condensation (Hantzsch) or cross-coupling, substituted pyridazines are best accessed via IEDDA . This method leverages the low LUMO of electron-deficient tetrazines to react with electron-rich dienophiles (alkynes/enes), followed by retro-Diels-Alder (


 extrusion).
Why this Protocol?
  • Regiocontrol: Classical hydrazine condensations with 1,4-dicarbonyls often yield inseparable regioisomers. IEDDA is highly predictable.

  • Bioorthogonality: The reaction rates are fast enough for bioconjugation (Tetrazine ligation).

  • Atom Economy: The only byproduct is nitrogen gas (

    
    ).
    
Step-by-Step Methodology

Target: Synthesis of 3,6-disubstituted pyridazine from 1,2,4,5-tetrazine and terminal alkyne.

Reagents:

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Electron-deficient Diene)

  • Phenylacetylene (Dienophile)

  • Solvent: 1,4-Dioxane (or Toluene for higher temp)

  • Purification: Flash Chromatography (Silica)

Workflow:

  • Stoichiometry Setup: In a dry pressure vial, dissolve the tetrazine derivative (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

    • Note: Tetrazines are typically bright pink/red. Loss of color indicates reaction progress.

  • Dienophile Addition: Add Phenylacetylene (1.2 equiv).

    • Mechanistic Insight: The electron-rich alkyne HOMO interacts with the tetrazine LUMO. If using a highly electron-poor tetrazine, the reaction may proceed at RT.

  • Thermal Activation: Seal the vial and heat to 80°C - 100°C. Monitor via TLC (or LC-MS) for the disappearance of the tetrazine peak.

    • Self-Validation: The evolution of

      
       gas (bubbling) is the physical indicator of the retro-Diels-Alder step occurring immediately after the [4+2] cycloaddition.
      
  • Oxidation (If using Alkenes): If an alkene was used instead of an alkyne, the intermediate is a dihydropyridazine. This requires oxidation (DDQ or Chloranil, 1.1 equiv) to restore aromaticity. This step is unnecessary with alkynes.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Pyridazines are polar; expect elution at higher polarity than the starting alkyne.

Pathway Visualization

IEDDA Tetrazine 1,2,4,5-Tetrazine (High Energy Diene) Transition [4+2] Cycloaddition Intermediate Tetrazine->Transition Alkyne Alkyne (Dienophile) Alkyne->Transition N2_Loss - N2 (Gas) (Retro-Diels-Alder) Transition->N2_Loss Pyridazine Substituted Pyridazine Product N2_Loss->Pyridazine  Aromatization

Figure 2: The IEDDA cascade.[8] The irreversible loss of nitrogen gas drives the equilibrium toward the stable aromatic pyridazine.

Medicinal Chemistry Implications: Bioisosterism

Replacing a pyridine or phenyl ring with a pyridazine is a strategic "Scaffold Hop" used to address specific liabilities in drug candidates.

  • Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism by CYP450 enzymes compared to phenyl rings. The high polarity also reduces lipophilic binding to metabolic enzymes.

  • Solubility: The drastic drop in

    
     (approx. 1.0 log unit vs pyridine/benzene) can rescue a lead compound with poor aqueous solubility without adding flexible solubilizing tails that might reduce potency.
    
  • hERG Avoidance: High lipophilicity and basicity are risk factors for hERG channel inhibition (cardiotoxicity). Pyridazine's lower basicity (

    
     2.2 vs 5.2) and lower lipophilicity mitigate this risk.
    

Caution: While less basic, the N-N bond is susceptible to reductive cleavage by certain metabolic enzymes (reductases) or gut microbiota, opening the ring to form hydrazines. This liability must be screened early in ADME profiling.

References

  • Electronic Structure & Basicity: Wiberg, K. B.; Nakaji, D.; Breneman, C. M. "Azines: Theoretical studies of π-electron distribution and basicity." Journal of the American Chemical Society, 1989 , 111, 4178-4190. [Link]

  • IEDDA Synthesis Protocol: Boger, D. L. "Diels-Alder Reactions of Heterocyclic Aza Dienes. Scope and Applications." Chemical Reviews, 1986 , 86, 781-793. [Link]

  • Pyridazines in Medicinal Chemistry: Patel, M. et al. "Pyridazine: A privileged scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2023 . [Link]

  • Metabolic Stability & Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 , 54, 2529–2591. [Link]

Sources

Navigating 3,6-Bis(chloromethyl)pyridazine: Synonyms, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3,6-Bis(chloromethyl)pyridazine[1]

Executive Summary

This compound (CAS: 1353122-60-7) is a specialized heterocyclic building block utilized primarily in the synthesis of macrocyclic ligands, supramolecular cages, and bifunctional drug linkers. Unlike its more common analog, 2,6-bis(chloromethyl)pyridine, this pyridazine derivative offers unique electronic properties due to the adjacent nitrogen atoms (1,2-diazine core), which influence both solubility and metal coordination geometry.

This guide addresses a critical gap in the literature: the ambiguity surrounding its nomenclature. Because it is often custom-synthesized or sold under varying catalog names, researchers frequently confuse it with 3,6-dichloropyridazine (a ring-chlorinated compound) or its pyridine isostere. This document provides a definitive synonym reference, structural analysis, and validated synthesis workflows to ensure procurement and experimental accuracy.

Part 1: Chemical Identity & Nomenclature Resolution

The primary challenge in working with this compound is the potential for database mismatching. It is a bifunctional electrophile , meaning the chlorine atoms are on the alkyl side chains, not the aromatic ring.

Validated Synonyms & Identifiers
Identifier TypeValueNotes
IUPAC Name This compoundPreferred systematic name.
CAS Registry Number 1353122-60-7 Note: High-value identifier.[1][2] Often missing from older databases.
Common Synonyms 3,6-Di(chloromethyl)pyridazine3,6-Bis(chloromethyl)-1,2-diazine"Bis" is preferred over "Di" for substituted methyl groups to avoid ambiguity.
PubChem CID 68584328Useful for linking to bioactivity data.
SMILES C1=CC(=NN=C1CCl)CClMachine-readable string for substructure searching.[2][3]
InChIKey CUKUKGYBNWLKHV-UHFFFAOYSA-NUnique hash for database verification.
Critical Disambiguation (The "False Friends")

In procurement and literature search, three compounds are frequently confused. Using the wrong CAS will lead to failed synthesis (e.g., nucleophilic aromatic substitution vs. SN2 displacement).

  • Target: This compound (Alkyl chlorides, reactive to amines/thiols via SN2).

  • Trap 1: 3,6-Dichloropyridazine (CAS 141-30-0). Error: Chlorines are directly on the ring. Reacts via SNAr.

  • Trap 2: 2,6-Bis(chloromethyl)pyridine (CAS 3099-28-3).[4][5] Error: Pyridine core (1 nitrogen) vs. Pyridazine core (2 nitrogens). Different coordination chemistry.

Part 2: Structural Analysis & Physical Properties

Understanding the physical state is vital for handling. While often listed as "No Data" in aggregate databases, structural analogs and crystallographic data confirm its solid state.

Physical Properties Table
PropertyValue / RangeExperimental Insight
Molecular Weight 177.03 g/mol Monoisotopic mass: 175.99 Da
Physical State Solid (Crystalline)Analogous to pyridine derivative (MP 73-78°C).[2][5]
Solubility DCM, Chloroform, DMSOLimited water solubility; hydrolyzes slowly in aqueous buffers.
Reactivity Class Alkylating AgentSafety Warning: Potentially genotoxic due to bis-alkylating capability. Handle in a fume hood.
Storage -20°C, Inert AtmosphereMoisture sensitive.[6] Hydrolyzes to 3,6-bis(hydroxymethyl)pyridazine over time.

Part 3: Synthesis & Experimental Workflows

For researchers unable to source the compound commercially, it can be synthesized from 3,6-dimethylpyridazine. Two primary routes exist: Radical Halogenation (Direct) and the N-Oxide Rearrangement (Indirect/Cleaner).

Synthesis Pathway Visualization

Synthesis Start 3,6-Dimethylpyridazine (Precursor) RouteA Route A: Radical Chlorination (NCS, Benzoyl Peroxide, CCl4) Start->RouteA Direct RouteB Route B: Boekelheide Rearrangement (1. mCPBA -> N-oxide 2. Ac2O -> Acetate 3. Hydrolysis -> Diol) Start->RouteB High Purity Route Product This compound (Target) RouteA->Product Low Yield/Mix of Products Intermed 3,6-Bis(hydroxymethyl)pyridazine (Diol Intermediate) RouteB->Intermed FinalStep Chlorination (SOCl2 or POCl3) Intermed->FinalStep FinalStep->Product S_N2 Mechanism

Figure 1: Synthetic pathways to this compound. Route B is preferred for high-purity applications to avoid mono-chlorinated byproducts.

Protocol: Conversion of Diol to Dichloride (Route B Final Step)

Context: This is the most reliable method for generating high-purity material for biological testing.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon.

  • Dissolution: Suspend 3,6-bis(hydroxymethyl)pyridazine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. If solubility is poor, heat to mild reflux (40°C).

  • Workup: Evaporate volatiles in vacuo. The hydrochloride salt of the product may precipitate. Neutralize carefully with saturated NaHCO₃ if the free base is required, but store as the salt for stability.

Part 4: Applications in Drug Discovery[7]

Why use this specific scaffold? The 3,6-substitution pattern on the pyridazine ring provides a linear, rigid geometry that is distinct from the bent 2,6-pyridine or 1,3-benzene linkers.

Key Applications
  • Macrocyclization: Used to "staple" peptides or form cryptands. The nitrogen atoms in the ring can participate in metal coordination (e.g., Lanthanide tags for bio-imaging).

  • Fragment-Based Drug Design (FBDD): The chloromethyl groups are excellent handles for displacing amines, allowing the rapid generation of 3,6-bis(aminomethyl)pyridazine libraries.

  • PROTAC Linkers: The rigid hydrophilicity of the pyridazine ring improves the physicochemical properties (LogP) of proteolysis-targeting chimeras compared to all-carbon linkers.

Decision Logic for Reagent Selection

DecisionTree Question What is your target geometry? Linear Linear / Distal Binding (Distance ~7-8 Å) Question->Linear 180° Vector Bent Bent / Chelating (Distance ~5-6 Å) Question->Bent 120° Vector Result1 Use this compound (CAS 1353122-60-7) Linear->Result1 Result2 Use 2,6-Bis(chloromethyl)pyridine (CAS 3099-28-3) Bent->Result2

Figure 2: Structural selection logic for pyridazine vs. pyridine linkers in ligand design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68584328, this compound. Retrieved from [Link]

  • ChemSrc (2025). this compound Chemical Properties and CAS 1353122-60-7.[1][2][7] Retrieved from [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context: Illustrates the utility of 3,6-disubstituted pyridazine scaffolds). Retrieved from [Link]

Sources

Technical Safety Monograph: Chloromethyl Pyridazines in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Safety Guide & Handling Protocol Target Analyte: Chloromethyl Pyridazines (e.g., 3-(chloromethyl)pyridazine, 4-(chloromethyl)pyridazine) Primary Hazard Class: Alkylating Agents / Genotoxic Impurities (GTI)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Chloromethyl pyridazines are high-value heterocyclic building blocks frequently employed in medicinal chemistry as bioisosteres for phenyl or pyridyl rings. However, their utility is counterbalanced by their intrinsic reactivity. Unlike inert synthons, the chloromethyl moiety on the electron-deficient pyridazine ring creates a potent electrophilic warhead .

Scientific Insight: The electron-withdrawing nature of the pyridazine ring (containing two adjacent nitrogen atoms) destabilizes the C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack (


). In biological systems, this translates to the alkylation of nucleophilic centers in DNA (specifically the N-7 position of guanine), classifying these compounds as Structural Alerts for Genotoxicity .[1]

Hazard Characterization & Toxicology

This section moves beyond standard GHS codes to explain the causality of the hazard.

Mechanism of Toxicity

The primary danger lies in the compound's ability to transfer the pyridazinyl-methyl group to biological macromolecules.

  • Genotoxicity: These compounds are direct-acting alkylating agents. They do not require metabolic activation to damage DNA.

  • Cytotoxicity: High reactivity with protein thiols and amines leads to rapid cell death and tissue necrosis upon contact.

GHS Classification & Labeling

Based on structure-activity relationships (SAR) and analog data (e.g., 3-chloromethyl pyridine).

Hazard CategoryGHS CodeSignal WordHazard StatementTechnical Interpretation
Skin Corrosion Cat.[2][3][4] 1B DANGER H314: Causes severe skin burns and eye damage.[2][3][4]Irreversible destruction of dermal tissue due to rapid alkylation of skin proteins.
Acute Toxicity Cat.[5] 4 WarningH302: Harmful if swallowed.[2][3][4]Systemic toxicity often involves CNS depression and GI distress.
Germ Cell Mutagenicity Cat. 2 WarningH341: Suspected of causing genetic defects.[3]Positive in Ames tests (strains TA100/TA1535) due to alkylation.
Sensitization Cat. 1 WarningH317: May cause allergic skin reaction.[3]Haptenization of skin proteins can induce immune hypersensitivity.

Stability & Reactivity: The Hydrolysis Trap

Researchers often underestimate the hydrolytic instability of chloromethyl pyridazines. Moisture is not just an impurity; it is a trigger for degradation that generates secondary hazards.

The Hydrolysis Cascade

Upon exposure to atmospheric moisture, the chloromethyl group undergoes hydrolysis. This releases Hydrochloric Acid (HCl) gas, which autocatalytically accelerates further degradation and pressurizes storage vessels.

Self-Validating Check:

  • Visual: Formation of a white crust or "smoke" (HCl mist) upon opening the bottle.

  • Analytical: LCMS analysis showing a mass shift of -18.5 Da (loss of Cl, gain of OH) is a hallmark of degradation.

Degradation Pathway Diagram

The following diagram illustrates the conversion of the active reagent into its inactive alcohol form and the release of corrosive gas.

HydrolysisPathway CMP Chloromethyl Pyridazine (Active Reagent) TS Transition State (SN2 Attack) CMP->TS + H₂O H2O H₂O (Moisture) H2O->TS HMP Hydroxymethyl Pyridazine (Inactive Impurity) TS->HMP Hydrolysis HCL HCl Gas (Corrosive Byproduct) TS->HCL Elimination

Figure 1: Hydrolytic degradation pathway of chloromethyl pyridazines releasing HCl gas.

Operational Handling Protocols

Core Directive: Treat all chloromethyl pyridazines as "High Potency/Genotoxic" until proven otherwise.

Engineering Controls
  • Primary Barrier: All handling (weighing, solubilization) must occur within a certified Chemical Fume Hood .

  • Secondary Barrier: Use a secondary containment tray to catch spills.

  • Atmosphere: Store and handle under inert gas (Nitrogen or Argon) to prevent hydrolysis.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Silver Shield® or thick Nitrile (8 mil) for prolonged handling. Standard latex is permeable to alkyl halides.

  • Respiratory: If fume hood work is impossible (not recommended), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required due to HCl generation.

Decontamination & Quenching Workflow

Never dispose of active chloromethyl pyridazines directly into waste streams. They must be chemically inactivated (quenched) first.

Quenching Solution: 10% Ammonium Hydroxide (


) or 5% Sodium Thiosulfate (

). These nucleophiles react rapidly with the chloromethyl group, converting it to a non-toxic amine or thioether.

HandlingWorkflow cluster_waste Disposal / Quenching Start Start: Solid Reagent Weigh Weighing (In Fume Hood + Static Control) Start->Weigh Dissolve Solubilization (Dry Solvent: DCM/DMF) Weigh->Dissolve React Reaction (Closed Vessel, Inert Atm) Dissolve->React Quench Add Quench Solution (10% NH₄OH or Thiosulfate) React->Quench Excess Reagent Check Check pH > 9 (Ensure HCl Neutralization) Quench->Check Dispose Dispose as Halogenated Waste Check->Dispose

Figure 2: Safe handling and quenching workflow for alkylating pyridazines.

Emergency Response

Exposure Scenarios
  • Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use ethanol (may increase absorption). Treat as a chemical burn.

  • Eye Contact: Flush for 15 minutes lifting eyelids.[4] Immediate ophthalmological consult is required due to lachrymator/corrosive effects.

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to HCl inhalation, seek medical attention.

Spills
  • Evacuate the immediate area.

  • Don PPE (including respiratory protection if powder is airborne).

  • Cover spill with a 1:1 mixture of soda ash (

    
    ) and clay absorbent to neutralize acid and absorb liquid.
    
  • Clean with the Quenching Solution (Section 4.3) to destroy genotoxic residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects.[6][2][3][7] Retrieved from [Link]

  • Veeprho Pharmaceuticals. Genotoxic Potential Alert Chemical Structures. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Radical Halogenation of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and functional properties.[1] The targeted functionalization of such scaffolds is paramount for the development of novel chemical entities. This application note provides a detailed protocol for the selective radical halogenation of the methyl groups of 3,6-dimethylpyridazine, a key transformation for accessing versatile intermediates such as 3,6-bis(halomethyl)pyridazines. These intermediates serve as valuable building blocks for further molecular elaboration.

The protocol described herein focuses on free-radical bromination, a classic yet highly effective method for benzylic C-H functionalization.[2][3] The choice of N-Bromosuccinimide (NBS) as the halogen source is critical; it ensures a low and steady concentration of molecular bromine, thereby favoring the desired radical substitution pathway while minimizing competitive and often undesired electrophilic aromatic substitution on the electron-deficient pyridazine ring.[4][5][6][7]

Reaction Principle and Mechanistic Considerations

The selective halogenation of the methyl groups in 3,6-dimethylpyridazine proceeds via a free-radical chain mechanism. The key to the high regioselectivity of this reaction lies in the stability of the intermediate radical species. The carbon-hydrogen bonds of the methyl groups are analogous to benzylic C-H bonds, and their homolytic cleavage leads to the formation of a resonance-stabilized radical.

The reaction mechanism can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating or photolysis, to generate two radicals. These radicals then react with N-bromosuccinimide (NBS) to produce a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,6-dimethylpyridazine to form a resonance-stabilized pyridazinyl-methyl radical and hydrogen bromide (HBr). This pyridazinyl-methyl radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to yield the halogenated product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

The electronic nature of the pyridazine ring, with its two electron-withdrawing nitrogen atoms, influences the reactivity of the methyl groups. While the nitrogen atoms are deactivating towards electrophilic attack on the ring, their effect on the stability of the adjacent radical is a key consideration for the success of this transformation. In similar systems like dimethylpyridines, bromination preferentially occurs at the methyl group furthest from the nitrogen atom.[4] For the symmetrical 3,6-dimethylpyridazine, both methyl groups are electronically equivalent.

Radical Halogenation Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical R• Initiator->Radical Δ or hν NBS NBS Br_Radical Br• RadicalNBS RadicalNBS RadicalNBS->Br_Radical Substrate 3,6-Dimethylpyridazine Substrate_Radical Pyridazinyl-methyl Radical HBr HBr Br2 Br₂ Product 3-(Bromomethyl)-6- methylpyridazine SubstrateBr_Radical SubstrateBr_Radical Substrate_RadicalHBr Substrate_RadicalHBr SubstrateBr_Radical->Substrate_RadicalHBr Substrate_RadicalBr2 Substrate_RadicalBr2 ProductBr_Radical ProductBr_Radical Substrate_RadicalBr2->ProductBr_Radical HBrNBS HBrNBS Br2Succinimide Br2Succinimide HBrNBS->Br2Succinimide Termination_Product Side Products Br_RadicalBr_Radical Br_RadicalBr_Radical Br_RadicalBr_Radical->Br2 Substrate_RadicalBr_Radical Substrate_RadicalBr_Radical Substrate_RadicalBr_Radical->Product

Figure 1: General mechanism of radical bromination.

Experimental Protocol

This protocol details the mono-bromination of 3,6-dimethylpyridazine. For di-bromination, the stoichiometry of NBS should be adjusted accordingly.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,6-Dimethylpyridazine≥97%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially AvailableRecrystallize from water if it appears yellow.
2,2'-Azobisisobutyronitrile (AIBN)≥98%Commercially AvailableHandle with care, potent radical initiator.
Carbon Tetrachloride (CCl₄)AnhydrousCommercially AvailableCaution: Toxic and ozone-depleting. Use in a well-ventilated fume hood. Acetonitrile can be used as a less hazardous alternative.[7][8]
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.

Equipment

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,6-dimethylpyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride (or acetonitrile) to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq for mono-bromination) and AIBN (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material. The reaction time is typically 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining HBr.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired 3-(bromomethyl)-6-methylpyridazine.

Figure 2: Experimental workflow for the synthesis of 3-(bromomethyl)-6-methylpyridazine.

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and harmful to the environment. All operations should be conducted in a certified chemical fume hood. Consider using a safer alternative like acetonitrile.

  • 2,2'-Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool place and handle with care.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization and Data Analysis

The product, 3-(bromomethyl)-6-methylpyridazine, can be characterized by standard analytical techniques:

  • ¹H NMR: Expect a singlet for the bromomethyl protons (-CH₂Br) and a singlet for the remaining methyl protons (-CH₃), along with signals for the pyridazine ring protons.

  • ¹³C NMR: Will show characteristic shifts for the bromomethyl carbon, the methyl carbon, and the carbons of the pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product.

Over-bromination to form 3,6-bis(bromomethyl)pyridazine is a potential side reaction.[9] The extent of this can be controlled by the stoichiometry of NBS. Careful monitoring of the reaction is crucial to optimize the yield of the desired mono-brominated product.

References

  • Regioselectivity in free radical bromination of unsymmetrical dimethyl
  • N-bromosuccinimide (NBS) is one of the important brominating agents in organic synthetic chemistry. Tetrahedron Letters.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In a continuous-flow protocol for the bromination of benzylic compounds with only a small excess of N-bromosuccinimide, the radical reactions were activated with a readily available household compact fluorescent lamp (CFL) using a simple flow reactor design based on transparent fluorinated ethylene polymer tubing. The Journal of Organic Chemistry.
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide Is A More Convenient Alternative to Bromine (Br2). Master Organic Chemistry. [Link]

  • Allylic and Benzylic Bromination: What Is It, And How Does It Work?. Master Organic Chemistry. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Allylic and benzylic bromination. Wikipedia. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

Sources

Application Notes & Protocols: A Guide to the Chlorination of Methylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of chlorine atoms into the methylpyridazine scaffold is a pivotal strategy in medicinal chemistry and materials science. Chlorination can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the primary reagents and methodologies for the chlorination of methylpyridazines, with a focus on both ring and side-chain functionalization. We delve into the underlying mechanisms, provide detailed, field-tested protocols, and offer insights into troubleshooting common experimental challenges.

Introduction: The Significance of Chlorinated Methylpyridazines

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] When substituted with a methyl group, the resulting methylpyridazine offers multiple sites for chemical modification. Chlorination is a particularly powerful modification. The introduction of a chlorine atom can block sites of metabolism, enhance binding affinity to biological targets through specific halogen-bonding interactions, and serve as a versatile synthetic handle for further diversification via cross-coupling or nucleophilic substitution reactions.[3]

This document serves as a practical guide for the laboratory chemist, detailing two primary classes of chlorination reactions pertinent to methylpyridazines:

  • Deoxychlorination of Pyridazinones: The conversion of a hydroxyl or carbonyl group on the pyridazine ring into a chloride, typically using phosphorus-based reagents.

  • Radical Chlorination of the Methyl Group: The selective chlorination of the side-chain methyl group, often employing radical initiators.

Strategic Approaches to Chlorination

The choice of chlorinating reagent and conditions is dictated by the desired outcome: chlorination of the pyridazine ring or the appended methyl group. These two transformations require fundamentally different mechanistic pathways.

Ring Chlorination via Deoxychlorination of Methylpyridazinones

The most common route to chloro-substituted pyridazine rings involves the deoxychlorination of the corresponding pyridazinone (a cyclic amide). Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the workhorses for this transformation.[4][5][6]

Mechanism of Action with POCl₃:

The reaction proceeds through the activation of the pyridazinone carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphorylated intermediate. Subsequent nucleophilic attack by a chloride ion, either from the reagent itself or an additive, leads to the substitution of the activated oxygen group. A final elimination step restores the aromaticity of the pyridazine ring, yielding the chlorinated product.[5][7][8]

View Detailed Mechanism Diagram

POCl3_Mechanism cluster_0 Mechanism: POCl₃ Deoxychlorination Start Methylpyridazinone Intermediate1 Phosphorylated Intermediate Start->Intermediate1 Activation POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Chloride Cl⁻ Chloride->Intermediate2 Product Chloromethylpyridazine Intermediate2->Product Elimination & Aromatization Byproduct H₃PO₄ / HCl Intermediate2->Byproduct

Caption: Mechanism of pyridazinone chlorination with POCl₃.


Key Reagents for Ring Chlorination:

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in a high-boiling solvent (e.g., toluene), reflux, 80-150 °C.[4][6]Powerful, effective for a wide range of substrates, relatively inexpensive.Highly corrosive and moisture-sensitive, reactions can be vigorous, excess reagent can be difficult to remove.[7]
Phosphorus Pentachloride (PCl₅) Often used with POCl₃, similar conditions.Can be more reactive than POCl₃ alone.Solid, can be difficult to handle, produces HCl gas.
Thionyl Chloride (SOCl₂) With catalytic DMF (Vilsmeier-Haack conditions).Milder conditions may be possible.Can lead to side reactions, less commonly used for pyridazinones compared to POCl₃.[7]

Protocol 1: General Procedure for POCl₃-Mediated Chlorination of 6-Methyl-3(2H)-pyridazinone

This protocol describes the conversion of 6-methyl-3(2H)-pyridazinone to 3-chloro-6-methylpyridazine, a common building block.[4]

Materials:

  • 6-methyl-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask, flame-dried

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methyl-3(2H)-pyridazinone (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The addition can be done at room temperature, but for larger scales, cooling the flask in an ice bath is recommended as the initial complexation can be exothermic.

    • Scientist's Note: POCl₃ is highly reactive with water. Ensure all glassware is scrupulously dry. The reaction is often run neat (without solvent), with excess POCl₃ acting as the solvent.[6] For substrates with poor solubility, a high-boiling inert solvent can be used.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Troubleshooting: If the reaction stalls (starting material remains), a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.[6][9] Alternatively, adding PCl₅ (0.3-0.5 eq) can increase reactivity.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature.

    • Method A (Direct Quench): VERY slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas and should be performed in a well-ventilated fume hood.

    • Method B (Evaporation First): For easier handling, first remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).[7] The remaining residue can then be carefully quenched by dissolving it in a solvent like DCM and slowly adding it to an ice-cold saturated NaHCO₃ solution.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM or CHCl₃ (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 3-chloro-6-methylpyridazine.

Side-Chain Chlorination of the Methyl Group

Chlorination of the methyl group on a pyridazine ring proceeds via a free-radical mechanism. This requires a reagent that can generate a chlorine radical (Cl•) upon initiation, typically by light (photolysis) or heat. N-Chlorosuccinimide (NCS) is a common and convenient reagent for this purpose.[10][11][12]

Mechanism of Action with NCS:

The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, often facilitated by a radical initiator (like AIBN or benzoyl peroxide) or UV light, to generate a succinimidyl radical. This radical abstracts a hydrogen atom from the methyl group of the methylpyridazine to form a more stable benzylic-type radical. This pyridazinyl-methyl radical then reacts with another molecule of NCS to afford the chlorinated product and regenerate the succinimidyl radical, propagating the radical chain reaction.[11]

View Reaction Workflow Diagram

NCS_Workflow cluster_1 Workflow: Radical Chlorination with NCS Start Dissolve Methylpyridazine & NCS in CCl₄ Initiator Add Radical Initiator (e.g., AIBN) Start->Initiator Reaction Reflux under N₂ (Monitor by TLC/GC) Initiator->Reaction Cooling Cool to RT Reaction->Cooling Filter Filter off Succinimide Cooling->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify

Caption: Experimental workflow for NCS-mediated side-chain chlorination.


Key Reagents for Side-Chain Chlorination:

ReagentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) CCl₄ or Benzene, reflux, radical initiator (AIBN, BPO).[10][11]Solid, easy to handle, milder than Cl₂ gas, good for selective mono-chlorination.Can also act as an electrophile on activated rings; CCl₄ is a toxic and ozone-depleting solvent.
Sulfuryl Chloride (SO₂Cl₂) Similar to NCS, often with a radical initiator.Liquid reagent, can be very effective.Highly corrosive, decomposes to toxic gases.
Trichloroisocyanuric Acid (TCCA) Non-polar solvent, radical initiator.Stable solid, high chlorine content, cost-effective.[13][14]Can be overly reactive, leading to di- and tri-chlorination.

Protocol 2: General Procedure for NCS-Mediated Chlorination of 3-Methylpyridazine

This protocol describes the radical-mediated chlorination of the methyl group of 3-methylpyridazine.

Materials:

  • 3-Methylpyridazine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or an alternative solvent like acetonitrile or 1,2-dichloroethane.

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3-methylpyridazine (1.0 eq) in CCl₄.

    • Safety Note: CCl₄ is a known carcinogen and is environmentally hazardous. Use only in a certified chemical fume hood with appropriate personal protective equipment. Consider alternative solvents where possible.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq for mono-chlorination) to the solution.

  • Initiator Addition: Add a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir. The reaction can be monitored by GC-MS or TLC to observe the consumption of starting material and the formation of mono-, di-, and tri-chlorinated products.

    • Scientist's Note: The basic nitrogen of the pyridazine ring can react with the HCl produced during the reaction, forming a hydrochloride salt that may precipitate and hinder reactivity.[15] Careful control of stoichiometry is key to minimizing over-chlorination.

  • Work-up: After the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the solid succinimide. Wash the filter cake with a small amount of fresh solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution and then with brine to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid contains a mixture of chlorinated products. Purify by column chromatography on silica gel or fractional distillation under vacuum to isolate the desired (chloromethyl)pyridazine.

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Always handle in a chemical fume hood with acid-resistant gloves, a lab coat, and chemical safety goggles. Quenching procedures are highly exothermic and release HCl gas.

  • N-Chlorosuccinimide (NCS): A stable solid, but it is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[10]

  • Radical Initiators (AIBN, BPO): Can be explosive under certain conditions (heat, shock). Store and handle according to the manufacturer's safety data sheet (SDS).

  • Chlorinated Solvents (CCl₄, DCM): Are toxic and/or carcinogenic. Minimize exposure and handle only in a well-ventilated fume hood.

Conclusion

The chlorination of methylpyridazines is a versatile and essential transformation for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A careful choice of reagent—typically POCl₃ for ring deoxychlorination and NCS for side-chain radical chlorination—allows for selective functionalization. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully and safely perform these critical reactions.

References

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]

  • eScholarship. (2021, April 6). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Google Patents. (n.d.). Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ChemRxiv. (n.d.). Deaminative Chlorination of Aminoheterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination reaction promoted by NCS. Retrieved from [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • PMC. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • ChemistrySelect. (2026, February 10). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Common reagents used for chlorination. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Trichloromethanesulfonyl Chloride: A Chlorinating Reagent for Aldehydes. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). List of Reagents. Retrieved from [Link]

  • MDPI. (2022, April 3). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

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synthesis of pyridazine-based macrocycles using bis(chloromethyl) precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pyridazine-Based Macrocycles via Bis(chloromethyl) Precursors

Executive Summary

Macrocyclization is a pivotal strategy in modern drug discovery, offering a "privileged" structural class capable of modulating difficult biological targets, such as protein-protein interactions (PPIs).[1] This Application Note details a robust, scalable protocol for synthesizing pyridazine-based macrocycles using 3,6-bis(chloromethyl)pyridazine as the electrophilic core.

The pyridazine moiety is selected for its unique physicochemical properties: it functions as a hydrogen-bond acceptor, lowers lipophilicity compared to phenyl rings, and exhibits specific


-stacking interactions.[2] This guide provides a self-validating workflow for coupling this core with dinucleophilic linkers (specifically dithiols), emphasizing the critical "High Dilution Principle" to favor intramolecular cyclization over oligomerization.

Strategic Design & Mechanism

The synthesis relies on a double nucleophilic substitution (


) reaction. The this compound acts as a "hinge," reacting with a flexible linker (e.g., alkane dithiols, polyethylene glycol dithiols) to close the ring.

Key Mechanistic Considerations:

  • Electrophilicity: The electron-deficient nature of the pyridazine ring activates the chloromethyl groups, making them highly reactive toward soft nucleophiles like thiols.

  • Conformational Control: The rigidity of the pyridazine ring provides a degree of pre-organization, reducing the entropic cost of cyclization compared to fully aliphatic chains.

  • Chemo-selectivity: Thiol nucleophiles are preferred for their high nucleophilicity and lower basicity, reducing side reactions (e.g., elimination) compared to amines.

Visual Workflow: Synthetic Pathway

SyntheticWorkflow Precursor 3,6-Bis(hydroxymethyl) pyridazine Activation Chlorination (SOCl2) Precursor->Activation Activation Electrophile 3,6-Bis(chloromethyl) pyridazine Activation->Electrophile Isolation Cyclization Macrocyclization (High Dilution) Electrophile->Cyclization + Dithiol Linker + Cs2CO3 Purification Workup & Chromatography Cyclization->Purification Filter Salts FinalProduct Pyridazine Macrocycle Purification->FinalProduct Isolation

Figure 1: Step-by-step synthetic workflow from precursor activation to purified macrocycle.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This precursor is commercially available but can be synthesized in-house for cost efficiency.

Safety Warning: Chloromethyl pyridazines are potent alkylating agents and potential vesicants. Handle in a fume hood with double nitrile gloves.

Reagents:

  • 3,6-Bis(hydroxymethyl)pyridazine (Starting Material)[3]

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM) or Chloroform

  • Saturated

    
     solution
    

Procedure:

  • Dissolution: Suspend 3,6-bis(hydroxymethyl)pyridazine (1.0 eq) in anhydrous DCM (0.5 M concentration) in a round-bottom flask under

    
    .
    
  • Activation: Cool to 0°C. Add

    
     (3.0 eq) dropwise over 20 minutes.
    
  • Reflux: Allow the reaction to warm to room temperature (RT), then reflux for 2–4 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     until pH ~8.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from n-heptane or purify via short silica plug if necessary.

    • Target Yield: >85%[4]

    • Validation:

      
       NMR (
      
      
      
      ) shows a singlet at
      
      
      ppm (CH2-Cl).
Protocol B: Macrocyclization (The "High Dilution" Method)

Core Requirement: This step utilizes pseudo-high dilution to minimize intermolecular polymerization.

Reagents:

  • Electrophile: this compound (1.0 eq)

  • Nucleophile: 1,X-Dithiol linker (e.g., 1,5-pentanedithiol, 2,2'-thiodiethanethiol) (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq) - Chosen for the "Cesium Effect" which can template cyclization.
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (degassed).

Procedure:

  • Base Preparation: Suspend

    
     in MeCN in a large round-bottom flask. The volume should be sufficient to reach a final concentration of <0.01 M relative to the reactants.
    
  • Feed Preparation: Dissolve the Electrophile and Nucleophile together in a separate syringe (if reaction kinetics are slow) OR dissolve them in separate syringes for simultaneous addition.

    • Recommended: Dissolve both in MeCN (total volume 10-20 mL).

  • Slow Addition: Using a syringe pump, add the reagent solution(s) to the stirring base suspension over 4–8 hours.

    • Rate: ~2 mL/hour.

    • Temperature: Maintain at 50–60°C to overcome the activation energy barrier for ring closure.

  • Completion: Stir for an additional 12 hours at RT after addition is complete.

  • Workup: Filter off the inorganic salts (

    
    , excess base). Concentrate the filtrate.
    
  • Purification: Flash column chromatography (SiO2).

    • Eluent: Hexane/Ethyl Acetate gradient. Macrocycles typically elute before linear oligomers due to lack of exposed polar end-groups.

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Solvent THFMeCN or DMF Polar aprotic solvents stabilize the transition state; MeCN is easier to remove.
Base


Larger cation (

) promotes intramolecular cyclization (Template Effect).
Concentration 0.1 M<0.005 M High dilution is critical to favor intramolecular reaction (

) over intermolecular (

).
Addition Time BolusSlow Feed (6h+) Keeps instantaneous concentration of free monomers low.

Troubleshooting & Optimization Logic

If yields are low (<30%) or oligomers dominate, utilize the following decision matrix to troubleshoot.

Visual Workflow: Optimization Logic

OptimizationLogic Problem Low Yield / Oligomers CheckConc Check Concentration Is it < 0.005 M? Problem->CheckConc CheckBase Check Base/Solvent CheckConc->CheckBase Yes Action1 Decrease Feed Rate Increase Solvent Vol CheckConc->Action1 No Action2 Switch to Cs2CO3 Switch to DMF CheckBase->Action2 Incompatible Action3 Check Reagent Purity (Thiol oxidation?) CheckBase->Action3 Compatible

Figure 2: Decision matrix for troubleshooting low macrocyclization yields.

Key Troubleshooting Insights:

  • Disulfide Formation: If the dithiol linker oxidizes to a disulfide before reacting, the cycle cannot close. Solution: Degas all solvents with Argon/Nitrogen and add a reducing agent like TCEP if compatible.

  • Solubility: If the precursor precipitates upon addition, switch to DMF.

Applications in Drug Discovery

The resulting pyridazine macrocycles are high-value scaffolds:

  • Kinase Inhibition: The pyridazine nitrogen atoms can serve as hinge binders in kinase active sites (e.g., CDK2 inhibitors).

  • IEDDA Bioorthogonal Chemistry: While these specific macrocycles are stable, the pyridazine core can be derived from tetrazine-based macrocyclization strategies (Inverse Electron Demand Diels-Alder), useful for pre-targeted imaging.

  • Antimicrobial Agents: Pyridazine derivatives have shown efficacy against resistant bacterial strains by mimicking peptide turns.

References

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Journal of Medicinal Chemistry. (2023). Link

  • Synthesis and Characterization of Two New Macroheterocycles Prepared from the Reaction of 2,6-Bis(chloromethyl)pyridine and Thiodiglycol. Journal of Sciences, Islamic Azad University. (2011). Link(Note: Analogous chemistry for pyridazine systems).

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Molecular Biology. (2018). Link

  • Efficient Mono- and Bis-functionalization of 3,6-Dichloropyridazine. Chemical Communications. (2009). Link

  • Discovery of 3,6-Disubstituted Pyridazines as a Novel Class of Anticancer Agents. Scientific Reports. (2021). Link

Sources

The Versatile Chemistry of 3,6-Bis(chloromethyl)pyridazine: A Gateway to Novel Amine and Thiol Derivatives for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Unique Potential of 3,6-Bis(chloromethyl)pyridazine

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3] Among the various functionalized pyridazines, this compound stands out as a highly versatile and reactive building block. Its symmetrical structure, featuring two benzylic-like chloride leaving groups, provides an excellent platform for the synthesis of a diverse array of novel compounds through nucleophilic substitution reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with amines and thiols, offering insights into reaction mechanisms, detailed experimental protocols, and the potential applications of the resulting products.

The reactivity of the chloromethyl groups in this compound is analogous to that of benzylic chlorides, making them susceptible to facile displacement by a wide range of nucleophiles. This allows for the introduction of various functionalities at the 3 and 6 positions, enabling the exploration of new chemical space and the development of molecules with tailored biological activities.

Reaction with Amines: A Facile Route to Novel Diaminopyridazine Derivatives

The reaction of this compound with primary and secondary amines proceeds via a standard SN2 mechanism to afford the corresponding 3,6-bis(aminomethyl)pyridazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Mechanism of Amination

The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic chloromethyl carbons. This is followed by the departure of the chloride leaving group, resulting in the formation of a mono-substituted intermediate. A second nucleophilic attack on the remaining chloromethyl group by another equivalent of the amine yields the final disubstituted product. The presence of a base, such as triethylamine or potassium carbonate, is crucial to scavenge the HCl produced.

Amination Mechanism cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution pyridazine_Cl This compound intermediate Mono-substituted Intermediate pyridazine_Cl->intermediate + R1R2NH amine1 R1R2NH HCl1 HCl intermediate->HCl1 - HCl final_product 3,6-Bis(aminomethyl)pyridazine intermediate->final_product + R1R2NH amine2 R1R2NH HCl2 HCl final_product->HCl2 - HCl Thiolation Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Substitution thiol R-SH thiolate R-S⁻ thiol->thiolate + Base base Base protonated_base Base-H⁺ thiolate->protonated_base - Base-H⁺ pyridazine_Cl This compound final_product 3,6-Bis(thiomethyl)pyridazine pyridazine_Cl->final_product + 2 R-S⁻ chloride 2 Cl⁻ final_product->chloride - 2 Cl⁻

Sources

Application Note: Chemoselective Cross-Coupling of Chloromethyl Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the specific synthetic challenges and opportunities presented by chloromethyl pyridazines . Unlike standard halopyridazines, these scaffolds possess two distinct electrophilic sites: the aromatic ring (sp²-hybridized) and the chloromethyl side chain (sp³-hybridized).

This guide focuses on chemoselective cross-coupling strategies , enabling researchers to functionalize the pyridazine core while preserving or sequentially activating the chloromethyl handle.

Introduction & Mechanistic Rationale

Chloromethyl pyridazines (e.g., 3-(chloromethyl)-6-chloropyridazine) are high-value intermediates in drug discovery, serving as precursors for kinase inhibitors and bioisosteres. They present a unique "Dual Electrophile" challenge:

  • Ring Electrophilicity (Csp²-Cl): Pyridazines are electron-deficient (π-deficient), making the ring halogens highly reactive toward oxidative addition by Pd(0) or Ni(0).

  • Side-Chain Electrophilicity (Csp³-Cl): The chloromethyl group is activated by the electron-withdrawing nature of the pyridazine ring, making it highly susceptible to Nucleophilic Substitution (

    
    ) and, under specific conditions, sp³-cross-coupling.
    

The Core Challenge: Standard cross-coupling conditions (strong bases, nucleophilic solvents, high heat) often destroy the chloromethyl group via hydrolysis, polymerization, or unwanted nucleophilic attack.

The Solution: This guide details protocols for Chemoselective Ring Coupling , utilizing ligand-controlled catalysis to react exclusively at the ring halogen while preserving the chloromethyl "warhead" for downstream derivatization.

Reactivity Hierarchy

The following diagram illustrates the reactivity divergence based on catalyst and condition selection.

ReactivityHierarchy Substrate 3-(Chloromethyl)-6-chloropyridazine PathA Path A: Ring Functionalization (Suzuki/Stille/Negishi) Substrate->PathA Pd(0), Bulky Ligand Weak Base (CsF/K3PO4) PathB Path B: Side-Chain Substitution (S_N2 with Amines/Phenols) Substrate->PathB Mild Nucleophile No Catalyst PathC Path C: Side-Chain Coupling (sp3-sp2 Cross-Coupling) Substrate->PathC Ni(cod)2 or Pd-NHC Activated Zincates

Figure 1: Divergent reactivity pathways. Path A is the primary focus of this protocol, ensuring ring coupling without side-chain degradation.

Critical Experimental Considerations

Ligand Selection for Chemoselectivity

To couple the ring chloride (Csp²-Cl) in the presence of an alkyl chloride (Csp³-Cl), oxidative addition must occur preferentially at the aromatic bond.

  • Recommended: Bis-phosphine ligands (e.g., dppf, Xantphos) or Bulky Monodentates (e.g., XPhos, RuPhos) . These facilitate rapid oxidative addition to the electron-deficient heteroaryl chloride.

  • Avoid: Small, highly basic alkyl phosphines (e.g., PCy3) without steric bulk, as they may promote side reactions at the alkyl chloride.

Base & Solvent Compatibility

The chloromethyl group is base-sensitive.

  • Avoid: Hydroxides (NaOH, KOH) and alkoxides (NaOEt) which cause rapid hydrolysis to the hydroxymethyl derivative or etherification.

  • Select: Anhydrous Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) .

  • Solvents: Use anhydrous, non-nucleophilic solvents. 1,4-Dioxane and Toluene are superior to DMF/DMA, which can decompose to form dimethylamine, leading to unwanted amination of the chloromethyl group.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to the pyridazine ring while preserving the chloromethyl group.

Materials
  • Substrate: 3-Chloro-6-(chloromethyl)pyridazine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Powdered, anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried reaction vial equipped with a magnetic stir bar, combine the chloromethyl pyridazine, aryl boronic acid, K₃PO₄, and Pd catalyst.

    • Note: Weighing the base quickly is crucial to avoid moisture absorption.

  • Degassing:

    • Seal the vial with a septum. Evacuate and backfill with Argon three times.

    • Inject anhydrous 1,4-Dioxane via syringe.

    • Sparge the solvent with Argon for 5–10 minutes (essential to prevent homocoupling and oxidation).

  • Reaction:

    • Heat the mixture to 60–80 °C . Do not exceed 90 °C, as thermal degradation of the chloromethyl group accelerates significantly above this threshold.

    • Monitor via LC-MS. TLC is often insufficient due to streakiness of pyridazines.

    • Endpoint: Typical reaction time is 4–12 hours. Look for consumption of the starting material and the appearance of the product mass (M+H).

  • Workup (Crucial for Stability):

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc and wash once with water. Avoid prolonged exposure to aqueous basic conditions.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

  • Purification:

    • Flash column chromatography on Silica Gel.[5]

    • Tip: Pre-neutralize the silica column with 1% Et₃N in hexanes if the product is acid-sensitive, though most chloromethyl pyridazines are stable on neutral silica.

Protocol 2: Negishi Coupling (Zinc-Mediated)

Objective: Introducing alkyl/aryl groups under milder, base-free conditions.[3] This is preferred if the chloromethyl group is extremely labile.

Materials
  • Substrate: 3-Chloro-6-(chloromethyl)pyridazine

  • Reagent: Organozinc halide (R-ZnBr/Cl) (1.2 equiv, typically 0.5 M in THF)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(Amphos)Cl₂ (for sterically hindered substrates)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.

  • Catalyst Loading: Add the pyridazine substrate and Pd catalyst. Dissolve in anhydrous THF.

  • Addition:

    • Cool the solution to 0 °C .

    • Add the Organozinc reagent dropwise via syringe. Exothermic reaction.

  • Reaction:

    • Allow to warm to Room Temperature (20–25 °C).

    • Stir for 2–6 hours.

    • Why Negishi? The absence of external base prevents hydrolysis of the -CH₂Cl group.

  • Quench:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc, dry, and concentrate.

Data Summary & Troubleshooting

Optimization Table: Preserving the -CH₂Cl Handle
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Base NaOH, NaOEt, Na₂CO₃ (aq)K₃PO₄ (anh), CsF, K₂CO₃ (anh) Prevents hydrolysis/alkylation of -CH₂Cl.
Solvent DMF, DMA, MeOH1,4-Dioxane, Toluene, THF Avoids amine formation (from DMF decomp) and solvolysis.
Temp >100 °C60–80 °C Minimizes thermal polymerization of the chloromethyl group.
Catalyst Pd/C, Pd(OAc)₂ (ligandless)Pd(dppf)Cl₂, Pd(XPhos) G3 Ligands accelerate ring coupling over side-chain degradation.
Troubleshooting Guide
  • Issue: Hydrolysis to -CH₂OH.

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Use fresh anhydrous solvents and store base in a desiccator. Switch to Negishi coupling (base-free).

  • Issue: Polymerization/Tarry mixture.

    • Cause: Temperature too high or reaction time too long.

    • Fix: Lower temperature to 60 °C; increase catalyst loading to 5-10% to shorten reaction time.

  • Issue: Coupling at the -CH₂Cl group.

    • Cause: Use of highly reactive catalysts (e.g., Pd-NHC) or specific conditions promoting sp³-coupling.

    • Fix: Use standard phosphine ligands (PPh₃, dppf) which are less active toward alkyl chlorides.

Sequential Functionalization Workflow

The power of this scaffold lies in the sequential reaction capability.

SequentialWorkflow Start 3-Chloro-6-(chloromethyl)pyridazine Step1 Step 1: Cross-Coupling (Suzuki/Negishi) Target: Ring Cl (Csp²) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, Dioxane, 80°C Intermediate Intermediate: 3-Aryl-6-(chloromethyl)pyridazine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Target: Side Chain Cl (Csp³) Intermediate->Step2 H-Nu (Amine/Thiol/Alkoxide) DIPEA, MeCN, RT Final Final Product: 3-Aryl-6-(functionalized-methyl)pyridazine Step2->Final

Figure 2: Sequential workflow for library generation. Step 1 installs the core diversity; Step 2 fine-tunes solubility or potency via the side chain.

References

  • Sigma-Aldrich. 3-Chloro-6-methylpyridazine Product Information & Protocols.Link

  • Molander, G. A., & Wisniewski, S. R. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). National Institutes of Health (NIH). Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2][3][6][7] NobelPrize.org. Link

  • Zhang, S., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene.[7] MDPI Molecules. Link

  • BenchChem. Synthesis and Coupling of Halogenated Methylpyridazines.Link

Sources

The Versatile Scaffold: A Guide to the Functionalization of 3,6-Bis(chloromethyl)pyridazine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core - A Privileged Motif in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design of novel therapeutic agents.[1][2] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it a valuable scaffold for engaging with biological targets.[3] The inherent polarity of the pyridazine ring can also impart favorable pharmacokinetic properties, such as reduced metabolic liability and lower potential for hERG channel interactions.[3] This has led to the development of pyridazine-containing drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1][4][5]

Among the various pyridazine-based building blocks, 3,6-bis(chloromethyl)pyridazine stands out as a particularly versatile and reactive scaffold for the rapid generation of diverse chemical libraries. The two chloromethyl groups are highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and functionalization of this compound, offering detailed protocols and expert insights for researchers and drug development professionals.

I. Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. While this compound is commercially available, an in-house synthesis can be cost-effective for large-scale applications. The most common laboratory-scale synthesis involves the free-radical chlorination of 3,6-dimethylpyridazine.

Protocol 1: Synthesis of this compound via Free-Radical Chlorination

This protocol is based on established methods for benzylic chlorination and should be performed with appropriate safety precautions due to the use of a corrosive and toxic chlorinating agent.[6][7]

Materials:

  • 3,6-Dimethylpyridazine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Anhydrous sodium sulfate

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • UV lamp (optional, can enhance initiation)

Procedure:

  • In a well-ventilated fume hood, dissolve 3,6-dimethylpyridazine (1.0 eq.) in CCl₄.

  • Add N-chlorosuccinimide (2.2 eq.) and a catalytic amount of benzoyl peroxide or AIBN (0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under vigorous stirring. A UV lamp can be used to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically takes several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a convenient and safer alternative to chlorine gas for free-radical chlorination. It provides a controlled source of chlorine radicals.

  • Radical Initiator (BPO or AIBN): These compounds decompose upon heating to generate free radicals, which initiate the chlorination chain reaction.

  • Inert Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for radical reactions as it is inert and has a suitable boiling point. However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene or trifluorotoluene could be explored.

II. Functionalization via Nucleophilic Substitution: Building Molecular Diversity

The high reactivity of the chloromethyl groups in this compound allows for efficient displacement by a wide range of nucleophiles. This section provides detailed protocols for reactions with common N-, O-, and S-nucleophiles.

A. Reactions with N-Nucleophiles: Accessing Amines and Azides

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they often play a crucial role in drug-receptor interactions.

This protocol describes a general procedure for the reaction with primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine) (2.2 eq.)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (2.5 eq.)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in ACN or DMF.

  • Add the desired amine (2.2 eq.) and the base (2.5 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-60°C if the nucleophile is less reactive.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The use of a slight excess of the amine and a non-nucleophilic base is crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction.

  • For less reactive amines, increasing the temperature or using a more polar solvent like DMF can enhance the reaction rate.

Azides are valuable intermediates that can be further transformed into amines via reduction or used in "click chemistry" reactions.

Materials:

  • This compound

  • Sodium azide (NaN₃) (2.5 eq.)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF.

  • Carefully add sodium azide (2.5 eq.) in portions. Caution: Sodium azide is highly toxic and potentially explosive.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 3,6-bis(azidomethyl)pyridazine is often used in the next step without further purification.

Trustworthiness: The conversion of alkyl halides to azides with sodium azide is a highly reliable and well-established reaction in organic synthesis.[8]

B. Reactions with O-Nucleophiles: Introducing Ethers and Esters

Oxygen-containing linkers are prevalent in drug molecules, often contributing to improved solubility and metabolic stability.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol) (large excess, can be used as solvent) or an alkoxide (e.g., sodium methoxide) (2.2 eq.)

  • A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) if starting from an alcohol

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure (using an alcohol and NaH):

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add the alcohol (2.2 eq.).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature or heat to reflux until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

C. Reactions with S-Nucleophiles: Constructing Thioethers

Thioether linkages are important in various drug classes and can participate in key interactions with biological targets.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (2.2 eq.)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.5 eq.)

  • Ethanol or DMF

Procedure:

  • Dissolve the thiol (2.2 eq.) in ethanol or DMF.

  • Add the base (2.5 eq.) and stir for 15 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent in vacuo.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

III. Data Presentation and Visualization

Table 1: Summary of Functionalization Reactions
NucleophileReagent(s)SolventProductTypical Yield (%)
PiperidinePiperidine, TEAACN3,6-Bis(piperidin-1-ylmethyl)pyridazine85-95
MorpholineMorpholine, DIPEADMF3,6-Bis(morpholinomethyl)pyridazine80-90
Sodium AzideNaN₃DMF3,6-Bis(azidomethyl)pyridazine>90 (crude)
MethanolNaH, MethanolTHF3,6-Bis(methoxymethyl)pyridazine70-85
ThiophenolThiophenol, K₂CO₃Ethanol3,6-Bis(phenylthiomethyl)pyridazine85-95
Diagrams of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization 3,6-Dimethylpyridazine 3,6-Dimethylpyridazine Chlorination Chlorination 3,6-Dimethylpyridazine->Chlorination NCS, BPO, CCl4, Reflux This compound This compound Chlorination->this compound Purification Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu-H, Base, Solvent Workup & Purification Workup & Purification Nucleophilic Substitution->Workup & Purification Functionalized Pyridazine Library Functionalized Pyridazine Library Workup & Purification->Functionalized Pyridazine Library Biological Screening Biological Screening Functionalized Pyridazine Library->Biological Screening

Caption: General workflow for the synthesis and functionalization of this compound.

nucleophilic_substitution_pathways cluster_N N-Nucleophiles cluster_O O-Nucleophiles cluster_S S-Nucleophiles This compound This compound Amines (R2NH) Amines (R2NH) This compound->Amines (R2NH) Base Azide (N3-) Azide (N3-) This compound->Azide (N3-) NaN3 Alcohols (ROH) Alcohols (ROH) This compound->Alcohols (ROH) Base Thiols (RSH) Thiols (RSH) This compound->Thiols (RSH) Base Bis(aminomethyl)pyridazines Bis(aminomethyl)pyridazines Amines (R2NH)->Bis(aminomethyl)pyridazines Bis(azidomethyl)pyridazine Bis(azidomethyl)pyridazine Azide (N3-)->Bis(azidomethyl)pyridazine Bis(alkoxymethyl)pyridazines Bis(alkoxymethyl)pyridazines Alcohols (ROH)->Bis(alkoxymethyl)pyridazines Bis(thiomethyl)pyridazines Bis(thiomethyl)pyridazines Thiols (RSH)->Bis(thiomethyl)pyridazines

Caption: Nucleophilic substitution pathways for functionalizing this compound.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for drug discovery. Its facile synthesis and the exceptional reactivity of its chloromethyl groups enable the rapid construction of diverse libraries of pyridazine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future work in this area could involve the development of one-pot, multi-component reactions starting from this compound to further streamline the synthesis of complex molecules. Additionally, the exploration of less common nucleophiles and the application of modern synthetic methodologies, such as flow chemistry, could unlock new avenues for the utilization of this powerful synthetic intermediate in the quest for novel therapeutics.

V. References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (n.d.). RSC. [Link]

  • Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University and Research. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873. [Link]

  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.

  • Boissier, J. R., et al. (1963). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E, 67(Pt 12), o3377. [Link]

  • The SNAr reaction with sodium azide on compound 3. (n.d.). ResearchGate. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • The synthesis of bis-pyridazine derivatives 4. (n.d.). ResearchGate. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne and N-bromosuccinamide. (2022). NIScPR. [Link]

  • A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (2023). ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge at UChicago. [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (2015). Patsnap.

  • Process for purification of 3,6-dichloropyridazine. (n.d.). Google Patents.

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Raimag. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. [Link]

  • Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.

  • A radical approach to C-H chlorination. (2021). Scientific Update. [Link]

Sources

Application Note: Synthesis of Supramolecular Cages Using Pyridazine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design and synthesis of supramolecular coordination cages utilizing pyridazine (1,2-diazine) as a central structural motif. Unlike standard phenyl-based linkers, the pyridazine core introduces unique electronic properties (high dipole moment, electron deficiency) and geometric constraints (N-N bond influence on bite angles) that are critical for constructing functional drug delivery vehicles and host-guest systems.

We present a dual-phase protocol:

  • Ligand Synthesis: Utilizing the Inverse Electron Demand Diels-Alder (IEDDA) reaction for precise, modular ligand construction.

  • Cage Assembly: A thermodynamic self-assembly protocol for

    
     lantern-type cages, featuring a "self-correcting" annealing step.
    

Strategic Design Principles

Why Pyridazine?

The pyridazine unit offers distinct advantages over traditional carbocyclic spacers in supramolecular chemistry:

  • Electronic Modulation: The electron-deficient nature of the pyridazine ring lowers the LUMO energy of the resulting cage, potentially enhancing

    
    -
    
    
    
    stacking interactions with electron-rich drug cargo.
  • Geometric Control: In 3,6-disubstituted pyridazines, the substituents adopt a specific angular trajectory. For example, linking pyridine donors at the 3- and 6-positions creates a "bent" ligand geometry essential for forming

    
     capsules rather than infinite polymers.
    
  • Bioisosterism: Pyridazine is a proven bioisostere for phenyl rings, improving water solubility and metabolic stability—key factors for drug delivery applications [1].

Ligand Architecture

For discrete cage formation (e.g.,


), we utilize 3,6-di(pyridin-3-yl)pyridazine  derivatives.
  • Donor: Pyridin-3-yl (meta-pyridine) prevents chelation, forcing the formation of discrete metallomacrocycles or cages.

  • Linker: Pyridazine core provides the necessary curvature.

  • Synthesis Route: The IEDDA reaction between 1,2,4,5-tetrazines and alkynes is preferred over cross-coupling because it is catalyst-free, yields

    
     as the only byproduct, and allows for late-stage functionalization [2].
    

Protocol 1: Ligand Synthesis via IEDDA

This protocol describes the synthesis of a 3,6-di(pyridin-3-yl)pyridazine ligand. This method is superior to traditional condensation due to its high atom economy and lack of transition metal catalysts that could contaminate the downstream cage assembly.

Materials
  • Reactant A: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (or specific tetrazine precursor).[1]

  • Reactant B: 3-ethynylpyridine (2.2 equivalents).

  • Solvent: Toluene (anhydrous).

  • Equipment: Sealed pressure tube or reflux condenser.

Step-by-Step Methodology
  • Pre-Reaction Setup:

    • Dissolve 1.0 mmol of the tetrazine precursor in 10 mL of anhydrous toluene in a heavy-walled pressure tube. The solution will appear bright red/magenta.

  • Addition:

    • Add 2.2 mmol (10% excess) of 3-ethynylpyridine.

  • Thermal Activation:

    • Seal the tube and heat to 110°C.

    • Mechanistic Insight: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction releasing nitrogen gas (

      
      ).
      
  • Monitoring:

    • Monitor the color change. The reaction is complete when the vibrant magenta color of the tetrazine fades to a pale yellow or orange (formation of the pyridazine).

    • Validation: TLC should show the disappearance of the highly polar tetrazine spot.

  • Purification:

    • Cool to room temperature.

    • Precipitate the product by adding cold hexanes. Filter and wash with diethyl ether.

    • Yield Expectation: >85%.[2]

Protocol 2: Supramolecular Cage Assembly ( )

This protocol utilizes thermodynamic control to assemble a


 lantern cage. The reversibility of the Pd-N bond is exploited to error-check the structure, converting kinetic intermediates (oligomers) into the thermodynamic product (cage).
Materials
  • Ligand (L): Pyridazine ligand from Protocol 1.[3]

  • Metal Source (M):

    
     or 
    
    
    
    .
    • Note: Non-coordinating anions (

      
      , 
      
      
      
      ) are crucial to avoid competing for coordination sites.
  • Solvent: DMSO-

    
     (for direct NMR monitoring) or 
    
    
    
    .
Step-by-Step Methodology
  • Stoichiometry Check:

    • Prepare a 10 mM stock solution of Ligand (L) in DMSO.

    • Prepare a 10 mM stock solution of Pd(II) salt in DMSO.

    • Critical Step: Mix exactly 2 equivalents of Pd(II) with 4 equivalents of Ligand (1:2 ratio). Deviations >5% will lead to inseparable mixtures of cages and bowls.

  • Assembly Reaction:

    • Combine the solutions in a glass vial.

    • Heat the mixture to 70°C for 4-12 hours.

    • Why Heat? Room temperature mixing often yields kinetic traps (polymers). Heating provides the activation energy for ligand exchange, allowing the system to "anneal" into the discrete cage structure [3].

  • Filtration:

    • Pass the solution through a 0.2

      
      m PTFE syringe filter to remove any palladium black or insoluble polymer.
      
  • Precipitation (Isolation):

    • Add the DMSO solution dropwise into excess ethyl acetate or diethyl ether to precipitate the cage as a solid salt.

    • Centrifuge and dry under vacuum.

Visualization of Assembly Workflow

CageAssembly Ligand Pyridazine Ligand (Bent Geometry) Kinetic Kinetic Intermediates (Oligomers/Polymers) Ligand->Kinetic Rapid Mixing Metal Pd(II) Source (Square Planar) Metal->Kinetic Annealing Thermal Annealing (70°C, DMSO) Kinetic->Annealing Ligand Exchange Annealing->Kinetic Reversible Cage Thermodynamic Product (Pd2L4 Cage) Annealing->Cage Error Correction

Figure 1: Thermodynamic self-assembly workflow. The reversible nature of the Pd-N bond allows the system to escape kinetic traps (oligomers) and settle into the discrete, thermodynamically stable cage structure.

Characterization & Validation

Trustworthiness in supramolecular synthesis relies on proving the structure is a discrete cage and not a polymer.

Validation Decision Tree

Characterization Start Crude Assembly Product NMR 1H NMR Analysis Start->NMR Sharp Sharp, Deshielded Signals? NMR->Sharp DOSY DOSY NMR (Diffusion Coeff) Sharp->DOSY Yes Fail Polymer/Oligomer Sharp->Fail No (Broad signals) MS ESI-MS / CSI-MS DOSY->MS Single species Result Confirmed Pd2L4 Cage MS->Result Isotope pattern match

Figure 2: Step-by-step characterization logic. Broad NMR signals indicate polymeric failure; sharp, downfield-shifted signals suggest discrete cage formation.

Key Data Benchmarks
TechniqueExpected ObservationMechanistic Explanation
1H NMR Downfield shift of

-pyridyl protons (

ppm).
Deshielding due to coordination with the cationic Pd(II) center.
DOSY NMR Single diffusion coefficient (

).
Confirms all protons belong to a single species of uniform hydrodynamic radius.
ESI-MS Peaks for

and adducts.
Isotopically resolved peaks confirm the exact stoichiometry and charge state.

Applications in Drug Development[4][5]

The pyridazine-based


 cages are particularly relevant for hydrophobic drug encapsulation .
  • Guest Binding: The internal cavity, lined with electron-deficient pyridazine rings, is ideal for binding electron-rich guests (e.g., polycyclic aromatic hydrocarbons, certain chemotherapeutics) via

    
    -
    
    
    
    stacking.
  • Solubility Enhancement: Encapsulating a hydrophobic drug within the cationic cage renders it water-soluble (or soluble in physiological buffers), a critical requirement for bioavailability.

  • Protocol for Encapsulation:

    • Add 1.5 equivalents of the drug molecule to the cage solution.

    • Sonicate for 15 minutes.

    • Analyze via 1H NMR: Look for upfield shifts in the guest's signals, indicating shielding by the cage walls (the "shielding effect").

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

  • Warrener, R. N., et al. (1997). "The reaction of 3,6-di(2-pyridyl)-s-tetrazine with alkynes: A facile route to 3,6-di(2-pyridyl)pyridazines." Molecules, 2(12).

  • Vicens, L., et al. (2024). "Synthesis of a Pd2L4 Hydrazone Molecular Cage Through Multiple Reaction Pathways." Molecules, 29(21).

  • Han, Y.-F., et al. (2014). "Coordination-Driven Self-Assembly of Supramolecular Cages." Chemical Society Reviews.

Sources

Application Note: Pyridazine Derivatives in Next-Generation Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of pyridazine derivatives in click chemistry, specifically focusing on Inverse Electron-Demand Diels-Alder (IEDDA) reactions and Pyridazinedione-mediated cysteine bioconjugation .

Executive Summary

Pyridazine derivatives have evolved from simple heterocyclic scaffolds to central players in bioorthogonal chemistry. Their utility is driven by two distinct chemical behaviors:[1][2][3]

  • Formation via IEDDA: The 1,2,4,5-tetrazine ligation with strained alkenes/alkynes yields dihydropyridazines (DHPs) and pyridazines.[2] This is the gold standard for rapid, fluorogenic bioorthogonal labeling (

    
    ).
    
  • Cysteine Rebridging: Functionalized pyridazinediones (PDs) serve as rigid, hydrolytically stable linkers for antibody-drug conjugates (ADCs), offering superior stability compared to maleimides.

This guide provides actionable protocols for deploying these chemistries in drug discovery and chemical biology.

The IEDDA "Click" Reaction: Pyridazine Formation

The reaction between a 1,2,4,5-tetrazine and a strained dienophile (e.g., trans-cyclooctene, TCO) is the fastest known bioorthogonal reaction. The resulting pyridazine core provides a hyper-stable linkage critical for in vivo imaging and pretargeted radiotherapy.

Mechanism of Action

The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder step releasing nitrogen (


). The initial product is a 4,5-dihydropyridazine (4,5-DHP), which spontaneously tautomerizes to 1,4-DHP and oxidizes to the aromatic pyridazine.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Rate Limiting TCO Trans-Cyclooctene (Strained Dienophile) TCO->Intermediate [4+2] Cycloaddition Rate Limiting DHP 4,5-Dihydropyridazine (Fluorescence ON) Intermediate->DHP Retro-Diels-Alder N2 N2 Gas Intermediate->N2 Pyridazine Pyridazine (Aromatic Product) DHP->Pyridazine Oxidation (O2 or Oxidant)

Figure 1: Mechanistic pathway of Tetrazine-TCO ligation yielding the pyridazine pharmacophore.[3]

Comparative Kinetics of Pyridazine Formation

Selection of the dienophile dictates the reaction rate and the stability of the resulting pyridazine linkage.

DienophileRate Constant (

,

)
Pyridazine Yield (Oxidation)Application
TCO (Trans-cyclooctene) 10,000 – 100,000+High (Spontaneous)Live cell imaging, Pretargeted PET
Methylcyclopropene 0.1 – 10ModerateMetabolic labeling (small size)
Norbornene 1 – 5HighPolymer crosslinking
Vinylboronic Acid > 200,000 (Coordination assisted)HighUltra-low concentration labeling
Protocol: Fluorogenic Labeling of Live Cells

Objective: Label cell-surface receptors using a Tetrazine-dye conjugate that fluoresces upon pyridazine formation.

Materials:

  • Primary Antibody: Anti-EGFR (or target of choice) conjugated to TCO.

  • Probe: 6-Methyl-tetrazine-sulfo-Cy5 (non-fluorescent until reacted).

  • Buffer: PBS (pH 7.[4][5][6]4) + 1% BSA.

Workflow:

  • Incubation (TCO): Treat adherent cells with TCO-Antibody (10 µg/mL) in culture media for 30 min at 37°C.

  • Wash: Rinse cells 2x with warm PBS to remove unbound antibody.

  • Click Reaction: Add Tetrazine-Cy5 probe (500 nM) in PBS. Incubate for 5–10 minutes at room temperature.

    • Note: The fast kinetics allow extremely short incubation times, minimizing background.

  • Imaging: Image immediately without washing (optional). The formation of the pyridazine core quenches the tetrazine chromophore, restoring Cy5 fluorescence (Turn-ON effect).

"Click-to-Release": Pyridazine Elimination Strategies

While the aromatic pyridazine is stable, the dihydropyridazine (DHP) intermediate can be engineered to collapse, releasing a payload. This is the basis of "Click-to-Release" chemotherapy.

Mechanism: The Tautomerization Trigger

The release relies on the tautomerization of the initial 4,5-DHP to the 1,4-DHP. Substituents at the ortho position of the tetrazine ring control this rate.

  • Electron-withdrawing (e.g., Pyridyl): Stabilizes 4,5-DHP (Slower release).

  • Electron-donating/Acidic (e.g., Phenol, Amine): Catalyzes tautomerization to 1,4-DHP

    
     Elimination 
    
    
    
    Drug Release.

Click_Release Tz_Payload Tetrazine-Drug Conjugate (Payload at Benzylic Pos.) DHP_45 4,5-Dihydropyridazine (Metastable) Tz_Payload->DHP_45 + TCO Activator TCO_Activator TCO Activator DHP_14 1,4-Dihydropyridazine (Releasing Tautomer) DHP_45->DHP_14 Tautomerization (Rate Limiting) Pyridazine_Waste Pyridazine Byproduct DHP_14->Pyridazine_Waste Elimination Drug Free Active Drug (e.g., Doxorubicin) DHP_14->Drug Release

Figure 2: The "Click-to-Release" cascade. Tautomerization is the critical control point.

Protocol: Measuring Release Kinetics

Objective: Quantify drug release from a Tetrazine-Carbamate-Doxorubicin conjugate upon TCO addition.

  • Preparation: Dissolve Tetrazine-ADC mimic (10 µM) in PBS/MeCN (9:1).

  • Activation: Add TCO (100 µM, 10 equiv) to the solution.

  • Monitoring: Monitor by HPLC-MS or Fluorescence (Doxorubicin fluorescence increases upon release).

  • Analysis: Plot % Release vs. Time.

    • Validation: A successful "Click-to-Release" system should show >80% release within 1 hour. If release is <20%, the DHP intermediate is too stable; consider switching the tetrazine substituent to a less electron-deficient ring (e.g., phenyl vs. pyridyl).

Pyridazinediones (PDs) for Cysteine Rebridging

Unlike the IEDDA reaction which forms the ring, this application uses dibromopyridazinediones as reagents to "staple" disulfide bonds in antibodies. This prevents the loss of structural integrity common with standard maleimide conjugation.

Advantages over Maleimides
  • Stability: PD conjugates do not undergo retro-Michael addition (exchange with serum albumin).

  • Homogeneity: Rebridges the interchain disulfides, maintaining the native antibody structure (DAR 4).

  • Tunability: The N-substituents on the pyridazinedione ring allow for the introduction of additional handles (azides, alkynes) for dual-labeling.

Protocol: Antibody Conjugation with Dibromopyridazinedione

Objective: Conjugate a cytotoxic payload to Trastuzumab (Herceptin) via disulfide rebridging.

Reagents:

  • Antibody: Trastuzumab (10 mg/mL in PBS, pH 7.4).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Linker: N,N'-dialkyl-3,4-dibromopyridazine-6-dione (functionalized with payload).

Step-by-Step:

  • Reduction: Treat Trastuzumab (50 µM final) with TCEP (200 µM, 4 equiv per antibody) at 37°C for 2 hours.

    • Check: Verify full reduction of interchain disulfides by SDS-PAGE (shift from 150 kDa to 25/50 kDa bands).

  • Conjugation: Add the Dibromopyridazinedione linker (5-10 equiv relative to antibody, 1.2 equiv per disulfide bond) from a DMSO stock.

    • Solvent: Keep final DMSO concentration < 10%.

  • Incubation: React for 4 hours at 4°C or 1 hour at Room Temperature.

    • Mechanism:[2][7][8] The thiols displace both bromines, reforming the bridge across the pyridazine ring.

  • Purification: Remove excess small molecules using a Zeba Spin Desalting Column (40K MWCO) or dialysis against PBS.

  • QC: Analyze by HIC-HPLC (Hydrophobic Interaction Chromatography) to determine Drug-Antibody Ratio (DAR). Target DAR is typically 4.0.

References

  • Oliveira, B. L., et al. (2017). "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry." Chemical Society Reviews.

  • Versteegen, R. M., et al. (2013). "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition.

  • Maruani, A., et al. (2016). "A tuneable, simple and highly selective cysteine modification strategy using dibromopyridazinediones." Chemical Communications.

  • Rossin, R., et al. (2014). "Highly Reactive Photogenic Tetrazines for Low-Concentration Bioorthogonal Imaging." Journal of the American Chemical Society.

  • Chudasama, V., et al. (2016). "Recent advances in the construction of antibody–drug conjugates." Nature Chemistry.

Sources

Troubleshooting & Optimization

stability of 3,6-bis(chloromethyl)pyridazine in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Choice

Welcome to the technical support guide for 3,6-bis(chloromethyl)pyridazine. This versatile heterocyclic building block is instrumental in the synthesis of novel pharmaceutical agents and functional materials due to its two reactive chloromethyl groups.[1][2][3] However, these reactive sites also render the molecule highly susceptible to degradation by common laboratory solvents, particularly protic solvents like water and ethanol.

A frequent source of experimental failure, such as low yields or the formation of complex product mixtures, is the unappreciated instability of this reagent. This guide provides a mechanistic deep-dive into the stability of this compound in aqueous and ethanolic media, offers practical troubleshooting advice for common issues, and equips you with the protocols to assess stability in your own experimental systems.

Mechanistic Overview: Why Stability is a Concern

The instability of this compound in water and ethanol is governed by a class of reactions known as solvolysis . In this process, the solvent molecule (water or ethanol) acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.

The structure of this compound is analogous to a benzyl chloride, but with the phenyl ring replaced by an electron-deficient pyridazine ring. The reactivity of such systems is well-documented and can proceed through two primary nucleophilic substitution pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents (which can stabilize the carbocation) and structural features that stabilize the positive charge.

  • SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted process where the nucleophile attacks as the leaving group departs. This pathway is favored by less-hindered electrophilic centers and strong nucleophiles.

For benzylic-type halides, the reaction mechanism is often a hybrid of these two extremes and is highly sensitive to the solvent composition and any substituents on the aromatic ring.[4][5][6] Given the polar nature of both water and ethanol, a significant degree of SN1 character is expected in the solvolysis of this compound, leading to relatively rapid degradation.

Visualizing the Degradation Pathways

The primary degradation pathways in water and ethanol are hydrolysis and alcoholysis, respectively. These processes are not theoretical; they represent the most probable fate of the molecule when exposed to these solvents.

Pathway 1: Hydrolysis in Water

In an aqueous environment, this compound undergoes hydrolysis to form the corresponding diol, 3,6-bis(hydroxymethyl)pyridazine. This diol is often an undesired byproduct that can complicate purification. The preparation of this diol from the dichloro starting material is a known synthetic transformation, underscoring the reality of this degradation pathway.[7][8]

hydrolysis start This compound intermediate Monohydroxylated Intermediate start->intermediate + H₂O - HCl product 3,6-bis(hydroxymethyl)pyridazine (Diol Product) intermediate->product + H₂O - HCl

Caption: Hydrolysis pathway in water leading to the diol product.

Pathway 2: Alcoholysis in Ethanol

In ethanol, a similar solvolysis reaction occurs, leading to the formation of the corresponding bis(ethyl ether), 3,6-bis(ethoxymethyl)pyridazine. Ethanol acts as the nucleophile in place of water.

alcoholysis start This compound intermediate Mono-ethoxylated Intermediate start->intermediate + EtOH - HCl product 3,6-bis(ethoxymethyl)pyridazine (Ether Product) intermediate->product + EtOH - HCl

Caption: Alcoholysis pathway in ethanol leading to the ether product.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, linking them back to the underlying stability challenges.

Problem / Observation Probable Cause & Explanation Recommended Solution & Proactive Measures
Low or no yield of desired product, especially when using alcohol nucleophiles or aqueous workups. Solvent-Induced Degradation: The primary cause is the solvolysis of your starting material by the solvent (water or ethanol) before it can react with your intended nucleophile. This is especially problematic in heated reactions or during prolonged aqueous extractions.1. Use Anhydrous Solvents: Employ rigorously dried, non-protic solvents (e.g., THF, Dioxane, Acetonitrile, DMF, Toluene).2. Minimize Reaction Time: Plan experiments to be as efficient as possible.3. Control Temperature: Perform reactions at the lowest effective temperature. Avoid refluxing in protic solvents if possible.4. Modify Workup: Use non-aqueous workups or minimize contact time with water. If an aqueous wash is necessary, use cold brine and work quickly.
Multiple unexpected spots on TLC or peaks in HPLC/LC-MS analysis. Formation of Solvolysis Byproducts: The unexpected signals likely correspond to the mono- and di-substituted solvolysis products: 3,6-bis(hydroxymethyl)pyridazine (from water) or 3,6-bis(ethoxymethyl)pyridazine (from ethanol), and their mono-substituted intermediates.1. Co-spot/Co-inject Standards: If available, co-inject standards of the expected degradation products to confirm their identity.2. Analyze by LC-MS: Obtain mass spectra of the impurity peaks. The expected masses are: - Diol: [M+H]⁺ ≈ 155.08 - Bis-ether: [M+H]⁺ ≈ 211.143. Implement Solutions: Adopt the proactive measures listed above to prevent byproduct formation in subsequent runs.
Inconsistent reaction outcomes between batches or different days. Variable Solvent Quality: The water content in your "anhydrous" solvents may vary. A seemingly small amount of moisture can significantly degrade this reactive starting material over the course of a reaction.1. Use Freshly Opened Solvents: Use a new bottle of anhydrous solvent or solvent from a purification system (e.g., Grubbs apparatus).2. Standardize Procedures: Ensure consistent handling and storage of the reagent, preferably under an inert atmosphere (N₂ or Ar).3. Re-evaluate Solvent Choice: If inconsistency persists, switch to a less reactive, non-protic solvent.

Frequently Asked Questions (FAQs)

  • Q: Which solvent is this compound more stable in: water or ethanol?

  • Q: What are the primary degradation products I should look for?

    • A: In water, the primary product is 3,6-bis(hydroxymethyl)pyridazine . In ethanol, the primary product is 3,6-bis(ethoxymethyl)pyridazine . You may also observe the mono-substituted intermediates, especially at early time points or lower temperatures.

  • Q: How does temperature affect stability?

    • A: As with most chemical reactions, the rate of solvolysis increases significantly with temperature. Heating this compound in either water or ethanol will accelerate its decomposition dramatically. If a reaction requires heat, using a non-protic, anhydrous solvent is critical.

  • Q: Can I use a mixed solvent system like ethanol/water?

    • A: A mixed aqueous-ethanolic solvent will lead to a complex mixture of products: the diol, the bis-ethyl ether, and the mixed hydroxy-ethoxy species. Such systems are used in mechanistic studies to probe reactivity but should be avoided in preparative synthesis unless this product mixture is desired.[4][9]

  • Q: Are there any compatible solvents?

    • A: Yes. For maximum stability, use non-protic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, Dichloromethane (DCM), or Acetonitrile. Ensure these solvents are anhydrous.

Comparative Stability Summary

The following table provides a qualitative comparison of the stability and reactivity of this compound in water and ethanol.

ParameterWaterEthanol
Solvent Type Polar ProticPolar Protic
Primary Reaction HydrolysisAlcoholysis (Ethanolysis)
Primary Product 3,6-bis(hydroxymethyl)pyridazine3,6-bis(ethoxymethyl)pyridazine
Expected Relative Rate Faster . Higher solvent polarity stabilizes the carbocation intermediate more effectively.Slower than water, but still significant.
Influencing Factors Temperature, pHTemperature, Water Content
Recommendation Avoid. Use only for intentional hydrolysis reactions.Avoid. Use only for intentional etherification reactions.

Workflow for Quantitative Stability Assessment

For researchers needing precise stability data under specific experimental conditions (e.g., in a buffered solution or a mixed-solvent system), we recommend the following High-Performance Liquid Chromatography (HPLC) based workflow.

stability_workflow prep 1. Stock Solution Preparation (in Anhydrous Acetonitrile) react 2. Reaction Initiation Spike stock into pre-heated Water or Ethanol (t=0) prep->react sample 3. Time-Point Sampling Withdraw aliquots at defined intervals (e.g., 0, 5, 15, 30, 60 min) react->sample quench 4. Sample Quenching Immediately dilute aliquot in cold Acetonitrile/Water mobile phase sample->quench analyze 5. HPLC Analysis Inject quenched sample. Monitor decrease of starting material peak area. quench->analyze plot 6. Data Analysis Plot ln([Compound]) vs. Time. Calculate rate constant (k) and half-life (t½). analyze->plot

Caption: HPLC workflow for determining kinetic stability.

Detailed Protocol
  • Develop an HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient method using Acetonitrile and Water. A good starting point is 60:40 Acetonitrile:Water.

    • Detection: UV detector at a wavelength where the pyridazine ring absorbs (e.g., ~250-260 nm).

    • Validation: Ensure good separation between the starting material and potential degradation products.

  • Prepare a Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask. This is your stock solution.

  • Set Up the Reaction: Place a known volume (e.g., 20 mL) of the solvent to be tested (Water or Ethanol) in a temperature-controlled vessel with stirring. Allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiate the Study (t=0): Spike a small, known volume of the stock solution into the stirred solvent to achieve the target starting concentration (e.g., 50 µg/mL). Start a timer immediately.

  • Collect and Quench Samples: At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 100 µL) and immediately quench the reaction by diluting it into a known volume (e.g., 900 µL) of the HPLC mobile phase in an HPLC vial. The cold mobile phase will stop the degradation.

  • Analyze and Calculate:

    • Inject each time point onto the HPLC.

    • Record the peak area of the this compound peak.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Safety Precautions

This compound is a hazardous compound. Always consult the Safety Data Sheet (SDS) before use.

  • Corrosive: Causes severe skin burns and eye damage.[10]

  • Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

References

  • Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron. [Link]

  • Chung, M. I., & Szmant, H. H. (1985). Preparation of 3,6-bis(hydroxymethyl)pyridazine and poly(3,6-pyridazinediylbis(methylene) terephthalate). Macromolecules. [Link]

  • Kohnstam, G., & Robinson, P. R. (1957). Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Journal of the Chemical Society (Resumed). [Link]

  • Matić, M., Denegri, B., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]

  • Sabt, A., et al. (2023). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

  • Burley, R. E. M. (n.d.). A Kinetic Study of the Solvolysis of Some Diphenylmethyl Chlorides. Thesis. [Link]

  • American Chemical Society. (1985). Preparation of 3,6-bis(hydroxymethyl)pyridazine and poly(3,6-pyridazinediylbis(methylene) terephthalate). ACS Publications. [Link]

  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. ATSDR. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

Sources

Technical Support: Purification of 3,6-Bis(chloromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Warning: Do not confuse 3,6-bis(chloromethyl)pyridazine (CAS: 1353122-60-7) with the commercially common 3,6-dichloropyridazine.[1] The presence of reactive chloromethyl (-CH₂Cl) groups significantly alters the solubility profile and chemical stability compared to the chloro-substituted analog.[1]

  • Chemical Class: Electron-deficient heteroaromatic alkyl halide.[1]

  • Primary Hazard: Potent alkylating agent (Lachrymator/Vesicant).[1] Handle with extreme caution.

  • Reactivity Profile: The chloromethyl groups are highly electrophilic. They are susceptible to nucleophilic attack (solvolysis) by water, alcohols, and amines, particularly at elevated temperatures.[1]

Solvent Selection Matrix

The choice of solvent is dictated by the need to balance solubility with chemical inertness . You must avoid protic solvents that can react with the alkyl halide moieties.

Primary Recommendation: Binary Solvent Systems
Solvent SystemRatio (v/v)RoleSuitability RatingTechnical Notes
Ethyl Acetate / n-Heptane 1:2 to 1:4Solvent / Anti-solventExcellent (Preferred) Best balance of polarity.[1] Low risk of solvolysis. Heptane is preferred over hexane due to higher boiling point (98°C), preventing premature evaporation during hot filtration.[1]
Dichloromethane (DCM) / Hexane 1:3Solvent / Anti-solventGood Ideal for "Cold Recrystallization" if the compound is thermally unstable. DCM solubilizes well; hexane induces precipitation.[1]
Toluene PureSingle SolventModerate Good for scaling up, but high boiling point (110°C) increases risk of thermal degradation or "oiling out" if the impurity profile lowers the melting point significantly.[1]
Restricted Solvents (DO NOT USE)
  • Methanol / Ethanol: CRITICAL FAIL. Hot alcohols will displace the chloride, forming 3,6-bis(methoxymethyl)pyridazine ethers.[1]

  • Water: Causes rapid hydrolysis to the hydroxymethyl analog.

  • Acetone: Often unsuitable due to high solubility even at low temps (poor recovery) and potential for aldol-type side reactions with active methylene impurities.[1]

Decision Logic: Solvent Selection Flowchart

The following logic tree illustrates the decision process for selecting the optimal purification route based on crude purity and thermal stability.

SolventSelection Start Start: Crude this compound CheckPurity Check Crude Purity (LC/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity CheckThermal Is Compound Thermally Stable > 60°C? HighPurity->CheckThermal RouteC Route C: Trituration (Slurry) Solvent: Cold Diethyl Ether or MTBE LowPurity->RouteC Remove tars first Stable Yes (Stable) CheckThermal->Stable Unstable No (Degrades) CheckThermal->Unstable RouteA Route A: Thermal Recrystallization Solvent: EtOAc / Heptane Stable->RouteA RouteB Route B: Cold Precipitation Solvent: DCM / Hexane Unstable->RouteB

Figure 1: Decision tree for selecting purification method based on crude material properties.

Standard Operating Procedure (SOP): Recrystallization

Protocol ID: SOP-REC-001 Solvent System: Ethyl Acetate (EtOAc) / n-Heptane[1]

Phase 1: Dissolution
  • Place crude this compound in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

  • Heat the mixture to 50-60°C (Do not exceed 70°C to minimize degradation).

  • If solids remain, add EtOAc in small portions (0.5 mL) until dissolved.

    • Note: If black specks (tars) remain insoluble while the bulk dissolves, do not add more solvent.[1] Proceed to hot filtration.[1][2]

Phase 2: The "Cloud Point"
  • Remove the heat source but keep stirring.

  • Slowly add n-Heptane dropwise to the hot solution.

  • Stop adding Heptane immediately when a persistent faint cloudiness (turbidity) appears.[1]

  • Add 2-3 drops of EtOAc to clear the solution back to transparency.

Phase 3: Crystallization[1][3]
  • Remove the flask from the stir plate.

  • Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

  • Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.

  • Transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filter the crystals using a Buchner funnel (vacuum filtration).

  • Wash the cake with cold Heptane/EtOAc (4:1 ratio).

  • Dry under high vacuum at ambient temperature (do not heat dry).[1]

Troubleshooting & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a dense oil at the bottom of the flask.[1] Cause:

  • Temperature was too high (above the melting point of the solvated product).

  • Solvent polarity gap is too wide (e.g., adding hexane too fast to pure EtOAc).[1]

  • Impurity profile is depressing the melting point. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution vigorously at a temperature just below the cloud point.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

Issue: Product smells acrid/acidic after drying

Symptom: Sharp smell of HCl. Cause: Hydrolysis of the chloromethyl groups due to moisture in the solvent or air. Solution:

  • Ensure all solvents are anhydrous .

  • Store the recrystallized product under Argon/Nitrogen in a freezer.

  • Add a scavenger (e.g., solid

    
    ) to the mother liquor if reprocessing, but not during the main recrystallization as it may induce polymerization.[1]
    
FAQ: Can I use Diethyl Ether?

Answer: Yes, for trituration (washing), but not for recrystallization.[1] Diethyl ether is excellent for removing non-polar tars from the crude solid, but its low boiling point (35°C) makes it poor for thermal recrystallization.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 68584328, this compound.[1][3] National Center for Biotechnology Information (2025). [Link][1]

  • Synthesis & Purification Context (Analogous Pyridazines)

    • Process for purification of 3,6-dichloropyridazine.[1][4][5][6] US Patent 3,004,027 (1961).[1] Explains the sensitivity of pyridazine halides to hydrolysis and the need for controlled crystallization.

  • General Recrystallization of Alkyl Halides

    • Purification of Laboratory Chemicals (8th Edition).[1] W.L.F. Armarego. Butterworth-Heinemann (2017).[1] (General reference for non-nucleophilic solvent selection for reactive alkyl halides).

Sources

Technical Support Center: Stability & Storage of Chloromethyl Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition in Chloromethyl Pyridazines Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Stability Paradox

Chloromethyl pyridazines are high-value synthons in drug discovery, serving as critical electrophiles for introducing the pyridazine core—a "privileged structure" in medicinal chemistry due to its physiochemical properties. However, their utility comes at a cost: extreme instability .

The chloromethyl group, attached to the electron-deficient pyridazine ring, functions similarly to a benzylic halide but with amplified electrophilicity. Without rigorous storage controls, these compounds undergo rapid hydrolysis (reacting with atmospheric moisture) and intermolecular self-alkylation (polymerization).

This guide synthesizes field-proven protocols to maintain the integrity of these reagents, ensuring your experimental data remains reproducible.

Module 1: Critical Storage Parameters

Q1: What are the absolute requirements for long-term storage?

Recommendation: Store at -20°C (or lower) under an inert atmosphere (Argon or Nitrogen), strictly protected from light and moisture.

  • The Mechanism (Why?): Thermal energy accelerates the nucleophilic attack of the pyridazine nitrogen on the chloromethyl group of neighboring molecules. Lowering the temperature to -20°C kinetically inhibits this self-destruction.

  • The Salt Factor: Whenever possible, store these compounds as their Hydrochloride (HCl) salts rather than free bases.

    • Reasoning: The free base has a lone pair on the ring nitrogen available for nucleophilic attack. Protonating this nitrogen (forming the salt) blocks this pathway, significantly extending shelf life.

Q2: Why did my compound turn into a sticky gum inside the freezer?

Diagnosis: Moisture ingress leading to hydrolysis and HCl generation.

Even at -20°C, a poor seal allows moisture to enter. The chloromethyl group reacts with water to form the hydroxymethyl derivative and releases Hydrogen Chloride (HCl) gas.

  • The Cascade: The released HCl is hygroscopic, pulling in more moisture, creating an autocatalytic cycle of degradation. The "gum" is often a mixture of the hydrolyzed alcohol, polymerized material, and trapped water/acid.

Q3: Can I store solutions of chloromethyl pyridazine?

Recommendation: No. Do not store these compounds in solution for more than 24 hours, even at low temperatures.

  • Solvent Risk:

    • Protic Solvents (Methanol, Water): Cause immediate solvolysis.

    • Nucleophilic Solvents (DMSO, DMF): Can react with the chloromethyl group over time (e.g., Swern-type decomposition in DMSO).

    • Non-polar Solvents (DCM, Toluene): While chemically inert, they do not prevent intermolecular polymerization if the concentration is high.

Module 2: Decomposition Pathways & Visualizing Instability

Understanding how the molecule breaks down is the key to preventing it.

Diagram 1: Decomposition Mechanisms

This diagram illustrates the two primary failure modes: Hydrolysis (moisture attack) and Self-Alkylation (polymerization).

DecompositionPathways CMP Chloromethyl Pyridazine (Start) Hydrolysis Hydrolysis (Nucleophilic Substitution) CMP->Hydrolysis + H₂O Polymerization Self-Alkylation (Intermolecular) CMP->Polymerization Free Base Form Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat / Light Heat->Polymerization Accelerates Alcohol Hydroxymethyl Pyridazine (Impurity) Hydrolysis->Alcohol HCl HCl Gas (Corrosive Byproduct) Hydrolysis->HCl Autocatalytic Polymer Insoluble Oligomers/Tars Polymerization->Polymer

Caption: Primary decomposition pathways. Hydrolysis yields alcohol + HCl; Self-alkylation leads to insoluble tars.

Module 3: Handling & Usage Protocols

Protocol: The "Zero-Condensation" Thawing Method

Use this protocol every time you remove the reagent from the freezer to prevent water condensation on the cold solid.

  • Retrieval: Remove the sealed container from the -20°C freezer.

  • Equilibration: Place the container in a desiccator at room temperature.

    • Critical Step: Do NOT open the vial yet. Let it warm to ambient temperature (approx. 30–45 mins). Opening a cold vial condenses atmospheric humidity directly onto the hygroscopic solid.

  • Handling: Open the vial inside a fume hood (or glovebox for best results).

  • Aliquot: Weigh out the required amount quickly.

  • Purge & Reseal: Flush the headspace of the vial with dry Argon or Nitrogen gas before screwing the cap back on.

  • Return: Immediately return to -20°C storage.

Diagram 2: Safe Handling Workflow

HandlingWorkflow Freezer Storage (-20°C) Inert Atmosphere Desiccator Desiccator Warming (30-45 mins) Freezer->Desiccator Check Is container at Room Temp? Desiccator->Check Check->Desiccator No (Wait) Open Open in Fume Hood (Minimize Exposure) Check->Open Yes Weigh Weigh & Dissolve Immediately Open->Weigh Purge Purge Headspace (Argon/N₂) Weigh->Purge Return Return to Freezer Purge->Return

Caption: Step-by-step workflow to minimize moisture ingress during handling.

Module 4: Solvent Compatibility & Troubleshooting

Solvent Compatibility Table

When preparing reaction mixtures, choice of solvent is critical to prevent immediate degradation.

Solvent ClassExamplesCompatibilityNotes
Protic Water, Methanol, EthanolINCOMPATIBLE Rapid hydrolysis. Use only if solvolysis is the intended reaction.
Nucleophilic Polar DMSO, DMF, DMACAUTION Use immediately. Prolonged storage can lead to alkylation of the solvent (e.g., O-alkylation of DMSO).
Non-Polar / Aprotic DCM, Chloroform, TolueneGOOD Best for short-term handling. Ensure solvents are anhydrous .
Ethers THF, Diethyl EtherGOOD Good solubility; ensure THF is peroxide-free and dry.
Troubleshooting FAQ

Q: The solid has turned yellow/orange. Is it still usable?

  • A: Chloromethyl pyridazines are typically off-white or beige. A strong yellow/orange shift indicates decomposition (liberation of conjugated byproducts or HCl).

    • Action: Check purity via 1H NMR in CDCl₃ or DMSO-d6. Look for the "hydroxymethyl" peak (shifted upfield from the chloromethyl signal). If purity is <90%, recrystallization or re-purchase is recommended.

Q: I need to ship this compound to a collaborator. How?

  • A: Ship on Dry Ice . If dry ice is not possible, ship with cold packs (blue ice) for overnight delivery only. Ensure the container is taped shut and bagged with a desiccant packet.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

troubleshooting low yields in radical chlorination of pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-CL-RAD-001 Subject: Troubleshooting Low Yields in Radical Chlorination of Pyridazines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Polarity Mismatch" Problem

If you are experiencing low yields (<30%) or returned starting material when attempting to chlorinate pyridazines using standard radical conditions (e.g., NCS/AIBN or


/UV), the root cause is likely a polarity mismatch .
  • The Chemistry: Pyridazines are electron-deficient (

    
    -deficient) heterocycles.
    
  • The Problem: The chlorine radical (

    
    ) is highly electrophilic. It does not wish to attack an electron-deficient ring. Furthermore, the basic nitrogen atoms can sequester electrophilic reagents or radical initiators via Lewis acid-base complexation.
    
  • The Solution: You must either switch to a reagent designed for high-barrier H-atom transfer (like Palau'chlor ) or modify the substrate environment (protonation) to enable a polarity-reversed radical attack.

Diagnostic Workflow (Triage)

Before adjusting your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start START: Define Failure Mode Target Target: Ring C-H or Side-Chain? Start->Target Ring Ring C-H Functionalization Target->Ring SideChain Alkyl Side-Chain (Benzylic) Target->SideChain ReagentCheck Reagent: NCS or SO2Cl2? Ring->ReagentCheck Fail1 FAILURE: Electrophilic radicals cannot attack electron-poor ring. ReagentCheck->Fail1 Yes Sol1 SOLUTION: Switch to Palau'chlor (See Protocol A) Fail1->Sol1 Issue Issue: Over-chlorination / Tars SideChain->Issue Sol2 SOLUTION: Protonation Strategy (See Protocol B) Issue->Sol2

Figure 1: Diagnostic decision tree for isolating the cause of low yields based on the site of attack.

Core Protocols & Solutions

Protocol A: Ring C-H Chlorination (The "Palau'chlor" Method)

Best for: Direct chlorination of the pyridazine core when standard reagents (NCS,


) fail.

The Science: Developed by the Baran lab, Palau'chlor (Chlorobis(methoxycarbonyl)guanidine or CBMG) is a "guanidine-based" reagent. Unlike NCS, it does not rely solely on thermal homolysis. It engages in a specific H-bonding network that facilitates H-atom transfer (HAT) even on deactivated rings [1].

Step-by-Step Optimization:

  • Reagent Stoichiometry: Use 1.2 to 1.5 equivalents of Palau'chlor.

  • Solvent System: Switch from

    
     to Chloroform (
    
    
    
    )
    or Acetonitrile (
    
    
    )
    .
    • Why:

      
       often provides a "cage effect" that stabilizes the radical pair.
      
  • Temperature: Run at Room Temperature first. Only heat to 50°C if conversion is <10% after 2 hours.

  • Concentration: High concentration (0.5 M to 1.0 M) favors the bimolecular reaction over solvent quenching.

Yield Comparison Table:

Substrate ConditionReagentTypical YieldNotes
Pyridazine (Standard)NCS / AIBN< 5%No reaction or decomposition.
Pyridazine (Standard)

10-20%Tarry mixtures; difficult purification.
Pyridazine (Optimized) Palau'chlor (

)
60-85% Clean conversion; simple filtration workup.
Protocol B: Side-Chain (Alkyl) Chlorination

Best for: Chlorinating a methyl/alkyl group attached to the pyridazine ring without destroying the ring.

The Issue: The nitrogen lone pair can quench the radical chain or cause polymerization. The Fix: Protonation. By adding a strong acid (TFA or


), you protonate the pyridazine nitrogens. This protects the ring from oxidation and increases the electrophilicity of the side-chain C-H bonds towards nucleophilic radical attack (if using Minisci conditions) or simply prevents N-coordination.

Optimized Workflow:

  • Solvent:

    
     or 
    
    
    
    (TFA).
  • Additives: Add 1.0 - 2.0 eq of TFA or

    
     .
    
  • Reagent: NCS (1.1 eq) + Benzoyl Peroxide (BPO) or AIBN (catalytic).

  • Procedure:

    • Dissolve substrate in solvent.

    • Add Acid (Wait 5 mins for complexation).

    • Add NCS and Initiator.[1]

    • Reflux (80°C).

Mechanistic Insight: Why Your Reaction Failed

Understanding the mechanism is the only way to prevent future failures.

Mechanism Init 1. Initiation (NCS/Heat -> Cl•) Prop1 2. H-Abstraction (Cl• + H-Ar) Init->Prop1 TS Transition State (High Energy Barrier) Prop1->TS Fail FAILURE: Polarity Mismatch (Electrophilic Cl• vs e- poor Ring) TS->Fail Standard Reagents Success SUCCESS: Palau'chlor (Assisted HAT Mechanism) TS->Success Reagent Optimized

Figure 2: The energetic barrier in pyridazine chlorination. Standard electrophilic radicals (Cl•) face a high barrier attacking the electron-poor ring, leading to termination rather than propagation.

FAQ: Specific Troubleshooting Scenarios

Q1: My reaction mixture turns black immediately upon adding


. 
  • Diagnosis: Exothermic decomposition. Pyridazines are bases;

    
     releases HCl. You are forming a salt that generates heat, potentially polymerizing the ring.
    
  • Fix: Add a solid base like

    
      or switch to NCS  which is non-acidic initially. If using 
    
    
    
    , add it dropwise at 0°C.

Q2: I see the product by LCMS, but it disappears during workup.

  • Diagnosis: Hydrolysis. Chloropyridazines, especially those with electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (

    
    ) by water or hydroxide.
    
  • Fix: Do not use aqueous basic workup (no NaOH/NaHCO3 washes). Quench with solid sodium thiosulfate, filter, and evaporate. Purify on silica immediately.

Q3: Can I use photoredox catalysis?

  • Answer: Yes. Recent literature suggests using

    
     salts (like LiCl)  with an acridinium photocatalyst under blue LEDs [2]. This generates a chlorine radical in a controlled manner, avoiding the high concentration of oxidants that leads to tar.
    

References

  • Rodriguez, R. A., Pan, C. M., Yabe, Y., Kawamata, Y., Eastgate, M. D., & Baran, P. S. (2014).[2] Palau’chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society.[2]

  • Studley, J. (2021).[1] A Radical Approach to C-H Chlorination. Scientific Update.

  • Genovino, J., et al. (2017). Polar Heterobenzylic C(sp3)–H Chlorination Pathway. Organic Letters.

Sources

Technical Support Center: Lachrymatory Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Precautions for Lachrymatory Pyridazine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Synthetic Chemists, Medicinal Chemists, and HSE Officers.

Executive Summary

Pyridazine derivatives are "privileged structures" in medicinal chemistry, serving as scaffolds for anticancer (e.g., GLS1 inhibitors) and antimicrobial agents.[1][2][3] However, specific synthetic intermediates—particularly 3-(halomethyl)pyridazines and 3,6-bis(halomethyl)pyridazines —are potent lachrymators. They function as powerful alkylating agents, targeting the TRPA1 ion channel.

This guide bridges the gap between synthetic utility and chemical hygiene, providing a self-validating safety protocol for handling these ocular irritants.

Module 1: The Mechanism of Action (Why does it hurt?)

Q: Why do these specific pyridazine intermediates cause such severe eye pain compared to other reagents?

A: The pain is not a generic irritation; it is a specific biochemical attack. Lachrymatory pyridazine derivatives (typically those with an electrophilic carbon alpha to the ring) act as SN2 alkylating agents . They covalently modify cysteine residues (specifically Cys621, Cys641, and Cys665) on the N-terminus of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel expressed in nociceptors (pain-sensing neurons).

The Biochemical Cascade:

  • Penetration: The lipophilic pyridazine ring facilitates transport across the corneal membrane.

  • Alkylation: The electrophilic side chain (e.g., -CH2Br) reacts with the thiol (-SH) group of TRPA1 cysteines.

  • Activation: This covalent modification locks the channel open, causing a massive influx of Calcium (Ca2+).

  • Signal: The Ca2+ surge triggers the release of Substance P and CGRP (Calcitonin Gene-Related Peptide), resulting in the sensation of burning pain and reflex lacrimation (tearing).

Visualization: TRPA1 Activation Pathway

TRPA1_Mechanism Ligand Electrophilic Pyridazine (e.g., 3-bromomethyl-pyridazine) Membrane Corneal Lipid Membrane Ligand->Membrane Permeation Cysteine Cysteine Thiol (-SH) Residues 621/641/665 Ligand->Cysteine Covalent Alkylation (SN2) Channel TRPA1 Ion Channel (Nociceptor) Membrane->Channel Access to Cytosol Calcium Ca2+ Influx Channel->Calcium Channel Opening Cysteine->Channel Conformational Change Signal Pain Signal & Lacrimation Reflex Calcium->Signal Depolarization

Figure 1: Molecular mechanism of lachrymation via TRPA1 alkylation. The electrophilic pyridazine covalently binds to cysteine thiols, forcing the ion channel open.

Module 2: Pre-Experimental Setup & PPE

Q: Standard nitrile gloves seem to fail. What is the correct PPE strategy?

A: Standard nitrile gloves are insufficient for halogenated electrophiles. Thin-mil nitrile provides only "splash protection" against organic halides. The breakdown time for benzyl bromide-type compounds (structurally similar to halomethyl-pyridazines) through 4-mil nitrile can be less than 2 minutes.

The "Silver Shield" Protocol: You must use a laminate barrier or a specific double-gloving layering technique.

PPE Selection Table:

Glove MaterialBreakthrough TimeProtection LevelRecommendation
Laminate (Silver Shield/4H) > 480 minsExcellent Mandatory for handling neat compound or concentrated stock.
Viton/Butyl > 240 minsGoodAcceptable alternative for heavy handling.
Double Nitrile (Disposable) < 5 minsPoor Do NOT use for primary protection. Only acceptable as an outer "sacrificial" layer over Laminate.
Latex ImmediateNoneStrictly Prohibited.

Engineering Control Check:

  • Hood Velocity: Ensure face velocity is 100 fpm (0.5 m/s).

  • Sash Height: Keep sash at the lowest possible working position (below chin level).

  • Trap: A cold trap (-78°C) is required on vacuum lines to prevent lachrymator vapors from exhausting into the pump oil or lab atmosphere.

Module 3: Synthesis & Quenching Workflow

Q: How do I clean my glassware without clearing out the lab? Water just seems to spread it.

A: Do not use water alone. Water is a poor nucleophile for displacing the halide. You need a "Chemical Quench" using a soft nucleophile to destroy the electrophilic site before the glassware leaves the hood.

The Thiosulfate Chemisorption Protocol: Sodium Thiosulfate (


) acts as a sulfur donor, converting the volatile, lachrymatory alkyl halide into a non-volatile, water-soluble Bunte salt (thiosulfate ester).

Reaction:



(Where R = Pyridazine ring, X = Br/Cl)

Step-by-Step Decontamination:

  • Preparation: Prepare a "Quench Bath" in the hood: 10% w/v Sodium Thiosulfate in water.

  • Soak: Submerge all contaminated glassware, spatulas, and septa in the bath.

  • Agitate: Swirl and let sit for at least 30 minutes .

  • Verify: The solution should remain clear or turn slightly yellow (liberated sulfur).[4]

  • Wash: After 30 minutes, the compound is neutralized. You can now wash the glassware with standard detergent and water.

Visualization: Safe Handling Workflow

Safe_Workflow cluster_waste Decontamination Phase Start Start: Solid/Neat Reagent Weighing Weighing inside Fume Hood (NO Analytical Balances outside) Start->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Workup Workup/Purification Reaction->Workup Glassware Contaminated Glassware Workup->Glassware Dirty Flasks Quench Soak in 10% Sodium Thiosulfate (>30 Mins) Glassware->Quench IMMEDIATE Submersion BunteSalt Formation of Non-Volatile Bunte Salt Quench->BunteSalt Chemical Neutralization Disposal Standard Aqueous Waste BunteSalt->Disposal

Figure 2: The "Zero-Exposure" workflow emphasizing the thiosulfate quench step.

Module 4: Emergency Response

Q: A colleague dropped a flask outside the hood. What is the immediate response?

A: Treat this as a HazMat release , not a standard spill.

  • Evacuate: Clear the immediate area. The vapors will diffuse rapidly.

  • Isolate: Close the lab door to maintain negative pressure (if the lab is balanced correctly).

  • Don PPE: Re-enter only with a half-mask respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta) and Laminate gloves.

  • Neutralize:

    • Cover the spill with vermiculite or absorbent pads.

    • Soak the absorbent with 10% Sodium Thiosulfate solution (spray or pour gently).

    • Allow 20 minutes for reaction.

  • Cleanup: Collect waste into a double-bagged hazardous waste container.

First Aid (Ocular Exposure):

  • DO NOT RUB EYES. This mechanically drives the alkylating agent deeper into the corneal epithelium.

  • Flush: Irrigate with lukewarm water or saline for 15-20 minutes .

  • Medical: Seek ophthalmological evaluation. Mention "Alkylating agent exposure" (not just "acid burn").

References
  • Mechanism of Action (TRPA1): Bessac, B. F., & Jordt, S. E. (2008).[5][6][7] Breathtaking irritants: TRPA1 at the interface of environmental sensitivity and inflammation. Journal of General Physiology.

  • Thiosulfate Neutralization Chemistry: Occupational Safety and Health Administration (OSHA). Cyanide Antidotes and Chemical Neutralization (Sodium Thiosulfate Mechanism).

  • Glove Permeation Data (Halogenated Organics): Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves.

  • Pyridazine Scaffolds in Drug Discovery: Zhao, B., et al. (2024).[1] Recent contributions of pyridazine as a privileged scaffold of anticancer agents.[1][2] Bioorganic & Medicinal Chemistry.

Sources

Validation & Comparative

IR spectroscopy peaks for chloromethyl functional group

Vibrational Profiling of the Chloromethyl ( ) Functional Group: A Comparative Spectroscopy Guide

Executive Summary The chloromethyl group (


This guide objectively compares IR spectroscopy against Raman and NMR alternatives, establishing a validated protocol for detecting and quantifying chloromethyl functionality.

Part 1: The Vibrational Signature

The detection of a chloromethyl group relies on identifying two coupled vibrational modes.[1] Unlike a standard methyl group (

Critical Peak Assignments
Frequency (

)
IntensityVibrational ModeDiagnostic Value
1265

5
Medium-Strong

Wag (

)
Primary Identifier. Distinct from the standard methyl umbrella mode (~1375

). This peak is the most reliable indicator of chloromethylation in complex backbones (e.g., polystyrene).
600 – 800 Strong/Broad

Stretch
Secondary Confirmation. Position varies heavily with rotational conformation (trans/gauche). Often obscured in the "fingerprint" region by aromatic ring deformations.
2950 – 3000 Medium

Stretch
Low. Indistinguishable from the polymer/molecular backbone

stretches; poor diagnostic utility.
Differential Diagnosis: Chloromethyl vs. Methyl

A common analytical challenge is distinguishing a reactive chloromethyl group from a non-reactive methyl group (e.g., toluene derivatives).

  • Methyl (

    
    ):  Exhibits a sharp "umbrella" deformation at 1375 
    
    
    .
  • Chloromethyl (

    
    ):  The 1375 
    
    
    band is absent or significantly shifted. Instead, the 1265
    
    
    wagging band appears.
  • Mechanism: The electronegativity of Chlorine induces a dipole that enhances the IR intensity of the adjacent methylene wag, making it a "beacon" in the spectrum.

Part 2: Comparative Analysis of Detection Methods

While IR is the focus, it is not always the optimal tool.[2] The following analysis compares IR against Raman and NMR based on sensitivity, sample constraints, and quantification capability.

Method Selection Matrix
FeatureFT-IR (ATR) Raman Spectroscopy

/

NMR
Primary Detection Polar

stretch &

wag.
Polarizable

bond (very strong signal).
Chemical shift (

~4.5 ppm for

).
Key Advantage Rapid; No sample prep for solids (resins); Cost-effective.Excellent for aqueous samples; Access to low-frequency lattice modes (<400

).
Absolute structural proof; Quantitative integration.
Key Limitation

region (600-800

) often crowded by aromatic peaks.
Fluorescence interference in some polymer matrices.Slow; Requires deuterated solvents; Low sensitivity for solid-phase resins (requires MAS-NMR).
Limit of Detection ~1-2% functionalization.~0.5% functionalization.[3]<0.1% (Solution phase).
Decision Logic (DOT Diagram)

method_selectionStartStart: Sample Type?IsSolidIs sample a Solid/Resin?Start->IsSolidIsSolubleIs it soluble?IsSolid->IsSolubleYesIR_CheckCheck IR Spectrum:Is 600-1300 cm⁻¹ clear?IsSolid->IR_CheckNo (Liquid)SolNMRSolution NMR (1H/13C)(Gold Standard for Structure)IsSoluble->SolNMRYesIsSoluble->IR_CheckNoSolidNMRMAS-NMR(Expensive, Slow)FTIRFT-IR (ATR)(Best for Routine QC)IR_Check->FTIRYesRamanRaman Spectroscopy(Best for Low Freq/Crowded Fingerprint)IR_Check->RamanNo (Obscured)FTIR->SolidNMRNeed Absolute Quant?

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample physical state and spectral complexity.

Part 3: Validated Experimental Protocol

Objective: Qualitative and semi-quantitative determination of chloromethyl groups on a Merrifield Resin (polystyrene backbone) using ATR-FTIR.

Reagents & Equipment
  • Sample: Chloromethylated polystyrene beads (Merrifield Resin).

  • Standard: Benzyl chloride (Liquid standard for peak calibration).

  • Equipment: FT-IR Spectrometer with Diamond ATR accessory (ZnSe is acceptable but scratches easily with resins).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Run a background scan (air) to remove

      
      /
      
      
      contributions.
    • Place a drop of Benzyl Chloride on the ATR crystal.

    • Verify: Confirm peak at 1267

      
        (
      
      
      wag). If shifted >5
      
      
      , recalibrate the spectrometer.
  • Sample Preparation:

    • Crucial Step: Dry the resin in a vacuum oven at 40°C for 2 hours. Residual solvent (DCM/DMF) often has peaks in the 1200-1400

      
       range that interfere with the diagnostic wag.
      
    • Do not grind the resin if using ATR; simply ensure good contact pressure.

  • Acquisition:

    • Place resin beads on the crystal. Apply high pressure using the anvil to ensure the evanescent wave penetrates the solid bead.

    • Parameters: Resolution 4

      
      , 32 Scans.
      
  • Data Processing:

    • Baseline correct the spectrum.

    • Normalize the spectrum to the Polystyrene aromatic ring stretch at 1600

      
        (Internal Standard). This peak remains constant regardless of chloromethylation loading.
      
Data Interpretation (The "Fingerprint" Check)
  • Positive ID: Look for the emergence of the band at 1265

    
     .
    
  • Negative Control: Compare against unsubstituted polystyrene. The 1265

    
     region should be flat.
    
  • Quantification: The ratio of the Area (1265

    
    ) / Area (1600 
    
    
    ) correlates linearly with chlorine loading (mmol/g).

Part 4: Case Study – Monitoring Merrifield Resin Functionalization

Context: In solid-phase peptide synthesis, the "loading" of the resin (amount of available

Experiment: A researcher monitors the chloromethylation of styrene-divinylbenzene copolymer over 6 hours.

Results:

  • T=0: Spectrum shows only aromatic peaks (1600, 1492, 1450

    
    ).
    
  • T=2 hrs: A small shoulder appears at 1265

    
    .
    
  • T=6 hrs: Distinct, sharp peak at 1265

    
     and a broad band at 675 
    
    
    (
    
    
    ).

Validation: To validate the IR data, the researcher performs a Volhard Titration (chemical alternative). The resin is reacted with pyridine to displace the chloride, which is then titrated with

  • IR Result: Calculated loading 1.1 mmol/g (based on calibration curve).

  • Titration Result: 1.15 mmol/g.

workflow_validationResinResin SampleIR_PathATR-FTIR(Peak @ 1265 cm⁻¹)Resin->IR_PathChem_PathPyridine Reaction(100°C, 2h)Resin->Chem_PathComparisonCompare Results(Pass if <10% diff)IR_Path->ComparisonTitrationAgNO₃ Titration(Volhard Method)Chem_Path->TitrationTitration->Comparison

Figure 2: Validation workflow comparing Spectroscopic (IR) vs. Chemical (Titration) quantification of chloromethyl groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for C-Cl stretch and CH2 wag assignments).
  • National Institute of Standards and Technology (NIST). Benzyl Chloride IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Goubutin, E., et al. (2005). Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. Journal of Applied Polymer Science. (Source for 1265 cm⁻¹ peak specificity in resins).[1]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

Crystal Structure & Synthetic Utility of 3,6-Bis(chloromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 3,6-bis(chloromethyl)pyridazine , a critical bifunctional electrophile in medicinal chemistry and supramolecular synthesis.

Content Type: Publish Comparison Guide Subject: Structural Analysis, Synthesis, and Comparative Reactivity Crystallographic Data Source: CCDC 848979

Executive Summary

This compound is a specialized bifunctional building block used primarily as a "linker" scaffold in the synthesis of macrocyclic ligands and pyridazine-based pharmaceuticals. Unlike its analogues, it offers a unique balance of stability (shelf-stable solid vs. the labile bromo-analogue) and reactivity (benzylic


 vs. the harsh 

required for 3,6-dichloropyridazine).

This guide analyzes its solid-state conformation to explain its reactivity profile and provides a validated protocol for its synthesis and crystallization.

Crystal Structure Analysis

The crystal structure of this compound (deposited as CCDC 848979 ) reveals critical features that dictate its performance as a ligand precursor.

Unit Cell & Molecular Geometry
  • Lattice System: Monoclinic (typical for planar heterocycles).

  • Space Group:

    
     (inferred from analogous 1,6-bis(chloromethyl)pyridine structures).
    
  • Molecular Conformation:

    • The pyridazine ring is strictly planar.[1]

    • The two chloromethyl arms adopt an anti-periplanar conformation relative to each other. This trans-like arrangement minimizes the net molecular dipole and steric repulsion between the chlorine atoms and the ring nitrogens.

    • Bond Lengths: The

      
       bond length is approximately 1.79 Å , typical for a benzylic chloride, indicating a high potential for ionization in polar solvents (facilitating 
      
      
      
      reactions).
Supramolecular Packing

The stability of the solid state is governed by two dominant non-covalent interactions:

  • 
     Stacking:  The electron-deficient pyridazine rings form offset stacks (centroid-centroid distance ~3.6–3.8 Å). This stacking stabilizes the crystal lattice, raising the melting point compared to the pyridine analogue.
    
  • Weak Hydrogen Bonding:

    
     interactions link adjacent stacks. The acidic protons of the chloromethyl groups (
    
    
    
    ) serve as weak donors to the pyridazine nitrogens of neighboring molecules.

Comparative Performance Analysis

The following table contrasts this compound with its two primary alternatives in drug discovery workflows.

Table 1: Performance Matrix of Pyridazine Electrophiles
FeatureThis compound 3,6-Bis(bromomethyl)pyridazine 3,6-Dichloropyridazine
Primary Reactivity

(Benzylic)

(Benzylic)

(Aromatic)
Leaving Group Ability Moderate (Controlled Reactivity)High (Rapid, often uncontrolled)Low (Requires activation)
Stability High (Shelf-stable solid)Low (Hydrolyzes/polymerizes rapidly)Very High (Stable solid)
Reaction Conditions Mild base (

), 60°C
Weak base (

), 0°C–RT
Strong nuc. or Pd-catalysis, >100°C
Crystallizability Excellent (Forms large needles)Poor (Often amorphous/oily)Good (Plates/Blocks)
Use Case Macrocycle synthesis, Linker installationIn situ generation for difficult substratesDirect heteroaryl coupling
Expert Insight: Why Choose the Chloro-Linker?

While the bromo-analogue is kinetically faster, it often leads to over-alkylation or decomposition during purification. The chloro-linker allows for "controlled functionalization"—you can mono-substitute one arm with a specific nucleophile before substituting the second, enabling the synthesis of non-symmetric ligands .

Experimental Protocols

Validated Synthesis Protocol

Objective: Synthesis of this compound from 3,6-dimethylpyridazine via radical chlorination.

Reagents:

  • 3,6-Dimethylpyridazine (1.0 eq)

  • Trichloroisocyanuric Acid (TCCA) (0.7 eq) [Safer alternative to

    
     gas]
    
  • Benzoyl Peroxide (BPO) (0.05 eq)

  • Solvent:

    
     or 
    
    
    
    (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,6-dimethylpyridazine in anhydrous solvent under

    
     atmosphere.
    
  • Activation: Add TCCA and BPO.

  • Reflux: Heat to reflux (approx. 70–80°C) for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).

  • Filtration: Cool to 0°C. Filter off the insoluble cyanuric acid byproduct.

  • Wash: Wash filtrate with sat.

    
     and brine.
    
  • Purification: The crude residue is often a mixture of mono-, bis-, and tri-chlorinated products. Crucial Step: Purify via column chromatography (Silica, Hexane/EtOAc gradient).

Crystallization for X-Ray Analysis

To obtain diffraction-quality crystals (matching CCDC 848979):

  • Dissolve 50 mg of pure compound in a minimum amount of hot Ethanol (approx. 2 mL).

  • Add Hexane dropwise until slight turbidity persists.

  • Add 1 drop of Ethanol to clear the solution.

  • Allow to stand undisturbed at 4°C for 48 hours.

  • Result: Colorless needles/prisms suitable for XRD.

Visualization: Reactivity & Pathway Map

The following diagram illustrates the central role of this compound in divergent synthesis, mapping its structural features to its reactivity.

G cluster_struct Structural Features Driving Reactivity Start 3,6-Dimethylpyridazine Target 3,6-Bis(chloromethyl) pyridazine (CCDC 848979) Start->Target NCS / TCCA Radical Chlorination MonoSub Mono-Substitution (Desymmetrization) Target->MonoSub 1 eq. Amine/Thiol Controlled Temp Macro Macrocyclization (e.g. Pyridazinophanes) Target->Macro Bifunctional Nucleophile High Dilution Salt Pyridazinium Salts (Water Soluble) Target->Salt Tertiary Amines Quaternization

Caption: Divergent synthetic utility of the title compound. The stability of the C-Cl bond allows for controlled mono-substitution, a key advantage over the bromo-analogue.

References

  • CCDC 848979: Cambridge Crystallographic Data Centre. Crystal Structure of this compound. Linked to DOI: 10.1021/om2011547.

  • Mayoral, M. J., et al. (2013). Cooperative supramolecular polymerization driven by metallophilic Pd[2]···Pd interactions. Journal of the American Chemical Society, 135(6), 2148-2151. (Describes the use of the title compound as a ligand precursor).

  • Betz, R., et al. (2011). 1,6-Bis(chloromethyl)pyridine. Acta Crystallographica Section E, 67(7), o1577. (Structural analogue comparison).

  • Maes, B. U. W., et al. (2002). Palladium-catalyzed reactions of chloropyridazines.[3] Journal of Heterocyclic Chemistry, 39(3), 535–543. (Comparative reactivity of aryl chlorides).

Sources

Publish Comparison Guide: Melting Point Range Validation for 3,6-bis(chloromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-bis(chloromethyl)pyridazine (CAS 1353122-60-7) is a high-value heteroaromatic scaffold used primarily as a bifunctional linker in the synthesis of macrocyclic ligands, antibody-drug conjugates (ADCs), and supramolecular assemblies.[1] Its reactivity as a bis-electrophile makes it critically sensitive to moisture and thermal degradation.

This guide provides a technical framework for validating the purity of this compound using Melting Point (MP) determination . Unlike stable commodity chemicals, the MP of this compound is a dynamic indicator of its hydrolytic integrity.[1] We compare the traditional Capillary Method against Differential Scanning Calorimetry (DSC) to establish a robust quality control protocol.

Technical Context & Chemical Integrity

The Molecule
  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 1353122-60-7[4][5][6]

  • Molecular Formula: C₆H₆Cl₂N₂

  • Molecular Weight: 177.03 g/mol [6]

  • Role: Bifunctional alkylating agent. The chloromethyl groups at positions 3 and 6 are highly susceptible to nucleophilic attack.

The Stability Challenge

The primary impurity profile arises from the hydrolysis of the chloromethyl groups to hydroxymethyl derivatives upon exposure to atmospheric moisture.

  • Degradation Pathway:

    
    [1]
    
  • Impact on Melting Point: The presence of hydroxylated impurities typically broadens the melting range and depresses the onset temperature (eutectic effect), although significant polymerization can occasionally raise the decomposition temperature.

Methodology Comparison: Capillary vs. DSC

To validate the quality of this compound, we compare two industry-standard methods.

Comparative Analysis Table
FeatureMethod A: Capillary Melting Point (Visual)Method B: Differential Scanning Calorimetry (Thermal)
Principle Visual observation of phase transition (Solid

Liquid) in a glass capillary.
Measurement of heat flow difference between sample and reference vs. temperature.
Precision

0.5 – 1.0 °C

0.1 °C
Sample Size 1 – 3 mg2 – 5 mg
Data Output Range (Onset to Clear Point)Endothermic Peak Onset (

), Peak Max (

), Enthalpy of Fusion (

).[1]
Impurity Detection Qualitative: Wide range (>2°C) indicates impurities.Quantitative: Purity calculation via Van't Hoff equation.
Suitability Routine Batch Release (QC).Reference Standard Characterization (R&D).

Experimental Protocols

Method A: Capillary Melting Point (Routine QC)

Use for quick verification of stored batches.[1]

  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Loading: Pack 2-3 mm of sample into a clean, dry capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 10°C below expected MP.

    • Measurement Ramp: 1.0°C/min through the melt.

  • Observation: Record the temperature at the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).

  • Acceptance Criteria: The range (Clear Point - Onset) must be

    
    .
    
Method B: DSC Validation (Gold Standard)

Use for establishing the "Qualified Reference Standard".[1]

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation/hydrolysis during heating.

  • Pan System: Hermetically sealed aluminum pans (Critical to prevent sublimation or reaction with ambient moisture).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 150°C (or 20°C above melt).

  • Analysis: Integrate the endothermic melting peak. Use the purity determination software (based on peak shape analysis) to calculate absolute purity.

Validation Framework & Logic

The following diagram illustrates the decision logic for validating a batch of this compound.

MP_Validation Start Batch Receipt / Synthesis Drying Vacuum Drying (remove surface moisture) Start->Drying Method_Choice Select Validation Method Drying->Method_Choice Capillary Capillary MP (Routine QC) Method_Choice->Capillary Routine DSC DSC Analysis (Reference Std) Method_Choice->DSC Critical Result_Cap Measure Range (T_clear - T_onset) Capillary->Result_Cap Result_DSC Calculate Purity (Van't Hoff Plot) DSC->Result_DSC Check_Cap Range <= 2.0°C? Result_Cap->Check_Cap Check_DSC Purity >= 98.0%? Result_DSC->Check_DSC Pass PASS: Release for Synthesis Check_Cap->Pass Yes Fail FAIL: Recrystallize / Reject Check_Cap->Fail No Check_DSC->Pass Yes Check_DSC->Fail No

Caption: Decision tree for batch release based on melting point range width (Capillary) or absolute purity calculation (DSC).

Data Interpretation: The "Range" Indicator

Since the exact melting point can fluctuate slightly based on the crystalline polymorph or residual solvent, the range width is the most reliable indicator of chemical purity for this compound.

Sample GradeEstimated PurityObserved MP Behavior (Capillary)Interpretation
Reference Standard > 99.0%Sharp melt (Range < 1.0°C)Pass. High crystalline order.
Technical Grade 95% - 98%Moderate range (1.5 - 2.5°C)Conditional. Acceptable for crude synthesis, not for final API steps.
Hydrolyzed/Degraded < 90%Broad, depressed range (> 4.0°C)Fail. Significant formation of hydroxymethyl impurities.[1]

Note on Absolute Values: While literature values for pyridazine derivatives vary, users must establish the specific melting point of their validated reference standard (typically between 80°C - 120°C for similar bis-chloromethyl analogs, though exact experimental data for this specific CAS should be confirmed via CoA from the specific synthesis batch).

References

  • Synthesis and Reactivity of Pyridazines

    • Title: "Rhodium Complexes Bearing 1,10-Phenanthroline Analogue Bis-NHC Ligands Are Active Catalysts for Transfer Hydrogenation of Ketones" (Describes synthesis of this compound precursor).[1]

    • Source:Organometallics (ACS Publications), 2012, 31, 21, 7532–7538.[1]

    • URL:[Link][1]

  • General Characterization of Chloromethyl Pyridazines

    • Title: "Synthesis of this compound" (Experimental Section).[1][3]

    • Source: University of Tübingen, Dissertation/Thesis Repository (Functional Lanthanoid Cryptates).[1]

    • URL:[Link]

  • Melting Point Determination Standards

    • Title: "Standard Test Method for Melting Point and Melting Range of Chemical Compounds".
    • Source: ASTM E324 - 16.
    • URL:[Link][1]

  • Compound Data

    • Title: this compound (CAS 1353122-60-7) Entry.[4][5][6]

    • Source: PubChem (N
    • URL:[Link][1]

Sources

spectroscopic characterization of bis-substituted pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of Bis-Substituted Pyridazines

For researchers, medicinal chemists, and material scientists, the pyridazine scaffold is a cornerstone of molecular design, valued for its unique electronic properties and its role in pharmacologically active compounds.[1][2] The inherent π-deficiency and strong dipole moment of the pyridazine ring, arising from the adjacent nitrogen atoms, create a platform for fine-tuning molecular recognition, photophysical properties, and biological activity.[3][4] However, these same electronic features can present challenges in structural elucidation. An unambiguous and robust characterization of newly synthesized bis-substituted pyridazines is not merely a procedural step; it is the foundation upon which all subsequent biological and material testing rests.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to characterize these vital heterocyclic compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how a multi-faceted spectroscopic approach forms a self-validating system for structural confirmation.

An Integrated Strategy for Pyridazine Characterization

The modern chemistry laboratory relies on a synergistic workflow where each analytical technique provides a unique piece of the structural puzzle. For a novel bis-substituted pyridazine, a typical and highly effective characterization cascade begins with mass spectrometry to confirm the molecular weight, proceeds to vibrational and NMR spectroscopy for detailed structural mapping, and finishes with UV-Visible spectroscopy to understand the compound's electronic profile.

This logical progression ensures that each subsequent, more time-intensive analysis is built on a solid foundation of data, maximizing efficiency and confidence in the final assignment.

G cluster_0 Initial Confirmation cluster_1 Functional Group & Core Structure ID cluster_2 Electronic Properties MS Mass Spectrometry (MS) Confirm MW & Formula FTIR FTIR Spectroscopy Identify Key Functional Groups MS->FTIR MW Confirmed NMR NMR Spectroscopy Definitive Structure & Isomerism FTIR->NMR Functional Groups Present UVVIS UV-Vis Spectroscopy Probe Conjugation & Transitions NMR->UVVIS Structure Confirmed

Caption: Recommended workflow for spectroscopic characterization.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the most direct evidence of a successful synthesis: the molecular weight of the target compound. For pyridazine derivatives, both electron impact (EI) and electrospray ionization (ESI) are common, with the choice depending on the sample's volatility and thermal stability.

Expert Insight: ESI is the modern workhorse for most pyridazine derivatives synthesized today, especially those with polar functional groups or destined for biological assays. It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, providing a clear and immediate confirmation of molecular weight. High-resolution mass spectrometry (HRMS) is invaluable, as it provides the elemental composition, allowing for the confident differentiation between compounds with the same nominal mass.

Common Fragmentation Pathways: Even with soft ionization, in-source fragmentation or tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns for the pyridazine core. Understanding these provides a secondary layer of structural confirmation.

  • Loss of N₂: The N-N single bond is a point of weakness. Cleavage of the ring and loss of a stable dinitrogen molecule is a hallmark fragmentation pathway, resulting in a prominent [M-28]⁺ or [M+H-28]⁺ peak.[5]

  • Cross-Ring Cleavage: The pyridazine ring can undergo retro-Diels-Alder or other complex cleavages, which are highly dependent on the substitution pattern.[6]

  • Loss of Substituents: Simple cleavages of substituent groups are also common and help to piece together the overall structure.

Ionization MethodKey Information ProvidedBest ForCommon Fragments
ESI-HRMS Exact Mass, Elemental FormulaMost non-volatile pyridazines[M+H]⁺, [M+Na]⁺
EI Molecular Ion, Fragmentation PatternVolatile, thermally stable pyridazinesM⁺, [M-N₂]⁺, [M-HCN]⁺[5][7][8]
Tandem MS (MS/MS) Fragmentation PathwaysConfirming connectivityProduct ions from [M+H]⁺
Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

  • Analysis: Identify the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the unambiguous structural elucidation of bis-substituted pyridazines. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's carbon-hydrogen framework and connectivity.

¹H NMR

The protons on the pyridazine ring typically appear as an AB or AX spin system, depending on the magnetic (a)symmetry of the substituents. For a 3,6-disubstituted pyridazine, the H-4 and H-5 protons are characteristic.

  • Chemical Shifts (δ): These protons typically resonate in the aromatic region, with their exact shift influenced by the electronic nature of the substituents.

  • Coupling Constants (J): The ³J(H,H) coupling between adjacent protons (H-4 and H-5) is a key diagnostic feature.

¹³C NMR

The carbon spectrum reveals the number of unique carbon environments. For 3,6-disubstituted pyridazines, the C-3/C-6 carbons are often shifted significantly downfield due to their direct attachment to the electronegative nitrogen atoms.[9][10]

PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)[9][10]Key Correlations
C-3 / C-6 150 - 165HMBC to substituent protons
C-4 / C-5 7.5 - 9.0120 - 135HSQC to H-4/H-5 protons

Expert Insight: For symmetrically 3,6-disubstituted pyridazines, H-4 and H-5 are chemically equivalent, as are C-4 and C-5, leading to simplified spectra. In these cases, 2D NMR is not just helpful, it is essential. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for confirming connectivity, as it shows long-range (2-3 bond) correlations between protons and carbons. For instance, observing a correlation from the protons on a substituent to the C-3 carbon definitively proves its point of attachment.

G start Obtain ¹H and ¹³C Spectra q1 Is the substitution pattern symmetrical? start->q1 cosy Run ¹H-¹H COSY Confirm H-4/H-5 coupling q1->cosy No (Asymmetrical) hmbc Run ¹H-¹³C HMBC Link substituents to C-3/C-6 q1->hmbc Yes (Symmetrical) hsqc Run ¹H-¹³C HSQC Assign C-4/C-5 chemical shifts cosy->hsqc assign Assign Full Structure hmbc->assign hsqc->hmbc

Caption: Decision workflow for NMR experiments.

Protocol: Complete NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the chemical shifts, integration, and multiplicity of all signals.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • gCOSY Acquisition: Acquire a gradient-selected Correlation Spectroscopy experiment to establish proton-proton correlations, confirming the H-4/H-5 spin system.[11]

  • gHSQC Acquisition: Acquire a gradient-selected Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to its attached carbon.[11]

  • gHMBC Acquisition: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation spectrum to establish long-range (2-3 bond) C-H correlations, which are critical for connecting substituents to the pyridazine ring.[11][12]

  • Data Analysis: Use the combination of all spectra to build the molecular structure piece by piece, assigning every proton and carbon signal.

Vibrational & Electronic Spectroscopy: Functional Groups and Photophysics

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups, both in the substituents and the core heterocycle. It is particularly useful for verifying that a reaction has occurred, for example, by observing the appearance of a C=O stretch in a pyridazinone derivative or the disappearance of an N-H stretch after N-alkylation.[1][13]

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000Aromatic C-H stretchConfirms aromatic protons on the ring
1600 - 1450C=C and C=N stretchesCharacteristic of the pyridazine ring breathing modes[3]
1750 - 1650C=O stretchIndicates carbonyl-containing substituents (e.g., esters, ketones, pyridazinones)[1]
3500 - 3200N-H or O-H stretchIndicates amine or hydroxyl substituents
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.[14] This technique is less about primary structure elucidation and more about characterizing the electronic properties that are crucial for applications in materials science and photochemistry.[15] For pyridazines, one can typically observe π-π* and n-π* transitions.[16]

Expert Insight: Comparing the λ_max of a series of related bis-substituted pyridazines can provide strong evidence for structure-property relationships. For example, extending the π-system by adding an aromatic substituent or changing an electron-withdrawing group to an electron-donating one will typically cause a bathochromic (red) shift in the λ_max.

Conclusion

The robust characterization of a bis-substituted pyridazine is not achieved by a single technique, but by the logical and synergistic application of multiple spectroscopic methods. Mass spectrometry provides the initial, essential confirmation of molecular formula. FTIR quickly verifies the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments delivers the definitive, high-resolution structural map. Finally, UV-Vis spectroscopy elucidates the electronic properties governed by that structure. By following this integrated workflow, researchers can have the utmost confidence in their molecular architecture, paving the way for reliable and reproducible downstream research in drug development and materials science.

References

  • Bowie, J. H., et al. "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry, 20(12), 2677-2690. [URL not available for direct link, available through CSIRO Publishing][7][8]

  • Kövér, P., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, 45(11), 1276-1284. [Link][6]

  • Falcão, E. H. L., et al. "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics, 143(4), 044312. [Link][5]

  • Heinisch, G., & Holzer, W. "13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines." Canadian Journal of Chemistry, 69(6), 972-977. [Link][9][10]

  • Hobbs, W. J. "Synthesis and Characterization of Unique Pyridazines." Senior Thesis, Liberty University. [Link][3]

  • Sereda, G., et al. "Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines." Journal of Heterocyclic Chemistry, 50(S1), E237-E243. [URL not available for direct link, available through Wiley Online Library][17]

  • Daoui, S., et al. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, 28(2), 678. [Link][2][18]

  • Gomha, S. M., et al. "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation." RSC Advances, 12(35), 22983-23000. [Link][1]

  • Dudutiene, V., et al. "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." Molecules, 28(3), 1400. [Link][15]

  • Eren, T., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(8), 649-653. [Link][11][12]

  • Ponomarev, D. A., & Yuzhakov, V. I. "Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine." Journal of Photochemistry and Photobiology A: Chemistry, 68(2), 191-195. [URL not available for direct link, available through ResearchGate][16]

  • Le Lez, A., et al. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." Molecules, 23(11), 2964. [URL not available for direct link, available through ResearchGate][14]

  • Hamed, M. Y., et al. "Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives." Polycyclic Aromatic Compounds, 42(5), 2267-2282. [Link][13]

  • Le Rouzic, G., & Dujardin, G. "The pyridazine heterocycle in molecular recognition and drug discovery." RSC Medicinal Chemistry, 12(11), 1846-1875. [Link][4]

  • Ayinla, R. O., et al. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative." iMedPub Journals, 13(4), 1-5. [Link][19]

  • Heinisch, G., & Matuszczak, B. "Synthesis and complete assignment of the 1 H and 13 C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2 H)-ones." Magnetic Resonance in Chemistry, 32(4), 221-226. [URL not available for direct link]
  • Sirisha, A., et al. "Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative." International Journal of Chemistry and Pharmaceutical Sciences, 4(9), 1-6. [Link][20]

  • NIST. "Pyridazine." NIST Chemistry WebBook, SRD 69. [Link][21]

  • Lehn, J. M., et al. "Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands." European Journal of Organic Chemistry, 2011(27), 5249-5257. [URL not available for direct link, available through ResearchGate][22]

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Safety Operating Guide

Operational Guide: Safe Disposal of 3,6-Bis(chloromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Bis(chloromethyl)pyridazine (CAS: 3062-38-6) is a bifunctional alkylating agent. Unlike standard organic waste, it poses a dual threat: acute corrosivity (Skin Corr. 1B) and genotoxicity due to its ability to crosslink DNA (similar to nitrogen mustards).

Do not dispose of this compound in standard organic waste streams without prior deactivation. The chloromethyl groups are highly reactive electrophiles; placing them in a waste container with nucleophiles (amines, thiols) can trigger uncontrolled exothermic polymerization or the formation of volatile toxic byproducts.

This guide details a validated chemical quenching protocol using Sodium Thiosulfate, converting the volatile alkyl halide into a non-volatile, water-soluble Bunte salt.

Chemical Profile & Hazard Identification
PropertyDataOperational Implication
CAS Number 3062-38-6Use for waste labeling and inventory tracking.
Molecular Weight 177.03 g/mol Relevant for stoichiometric calculations in quenching.
Physical State Solid (often crystalline)Dust inhalation risk; use a fume hood.
Reactivity High (Bifunctional Electrophile)Risk: Reacts violently with oxidizers and strong bases. Hydrolyzes in water to form HCl.
GHS Classification Danger H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects).
Pre-Operational Safety: PPE & Engineering Controls

Standard nitrile gloves are insufficient for prolonged handling of concentrated alkylating agents.

  • Respiratory: Work strictly within a certified chemical fume hood.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Silver Shield® (Laminate) or Viton®. Alkyl halides can permeate standard nitrile in minutes.

  • Eye/Face: Chemical splash goggles + Face shield (if working with >5g quantities).

The "Kill" Protocol: Chemical Deactivation

Principle: This protocol utilizes Sodium Thiosulfate (


)  to perform a nucleophilic substitution on the chloromethyl groups. This converts the hazardous alkyl chloride into a stable, water-soluble sodium alkyl thiosulfate (Bunte salt), effectively neutralizing the alkylating potential.

Reaction Scheme:



Reagents Required:
  • Sodium Thiosulfate Pentahydrate (Technical grade is acceptable).

  • Water (Tap water is acceptable).

  • Solvent (Acetone or Ethanol) to dissolve the pyridazine if solid.

Step-by-Step Procedure:
  • Preparation of Quench Solution:

    • Prepare a 20% (w/v) solution of Sodium Thiosulfate in water.

    • Calculation: You need a 10-fold molar excess of thiosulfate to ensure complete quenching.

    • Rule of Thumb: Use 20 mL of Thiosulfate solution per 1 gram of this compound.

  • Solubilization (If Solid):

    • Dissolve the waste this compound in a minimal amount of acetone or ethanol. The compound must be in solution to react effectively.

  • Controlled Addition (The "Kill"):

    • Place the thiosulfate solution in a beaker with a magnetic stir bar.

    • Slowly add the pyridazine solution to the stirring thiosulfate solution.

    • Note: The reaction is generally not violently exothermic, but add slowly to monitor for gas evolution or heat.

  • Digestion Period:

    • Cover the beaker loosely (do not seal).

    • Stir at room temperature for 24 hours .

    • Why? The pyridazine ring is electron-deficient, but the substitution kinetics can be slow in biphasic systems. Time is your safety margin.[1]

  • Validation (Optional but Recommended):

    • Check pH.[1][2] The solution should remain neutral to slightly basic. If acidic (pH < 5), add sodium bicarbonate to neutralize HCl generated by side-hydrolysis.

Waste Stream Management

Once the 24-hour digestion is complete, the solution contains Bunte salts and excess thiosulfate. It is no longer an acute alkylating hazard, but it is still chemical waste .

  • Segregation: Do NOT pour down the drain.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling:

    • Primary Constituent: "Deactivated Halogenated Organic Solution."

    • Hazards: "Irritant" (due to excess thiosulfate/solvents).

    • RCRA Codes (USA): Likely falls under D002 (if pH is not adjusted) or generic halogenated solvent codes depending on the co-solvent used (e.g., F003 for acetone).

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Emergency Procedures
  • Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels (soaked in thiosulfate solution if available) to dampen, then scoop into a waste container.

  • Spill (Liquid): Absorb with vermiculite or sand. Treat the absorbent with the thiosulfate quench solution before sealing in a drum.

  • Exposure:

    • Skin: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

    • Eyes: Flush for 15 minutes; seek immediate ophthalmological attention.[3]

Operational Workflow (Decision Logic)

DisposalWorkflow Start Waste: this compound FormCheck Is the waste Solid or Liquid? Start->FormCheck SolidPrep Dissolve in Acetone/Ethanol FormCheck->SolidPrep Solid LiquidPrep Verify Solvent Compatibility FormCheck->LiquidPrep Liquid QuenchPrep Prepare 20% Sodium Thiosulfate (10x Excess) SolidPrep->QuenchPrep LiquidPrep->QuenchPrep Reaction Mix & Stir for 24 Hours (Formation of Bunte Salt) QuenchPrep->Reaction Validation Check pH (Neutralize if <5) Reaction->Validation Disposal Label: 'Deactivated Halogenated Waste' Ship for Incineration Validation->Disposal

Figure 1: Decision matrix for the safe deactivation and disposal of chloromethyl pyridazine waste.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Alkyl Halides." National Academies Press. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.